molecular formula C8H10O8 B1197443 1,1,4,4-Butanetetracarboxylic acid CAS No. 4435-38-5

1,1,4,4-Butanetetracarboxylic acid

Cat. No.: B1197443
CAS No.: 4435-38-5
M. Wt: 234.16 g/mol
InChI Key: CZORBZCFAPGTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,4,4-Butanetetracarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10O8 and its molecular weight is 234.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4435-38-5

Molecular Formula

C8H10O8

Molecular Weight

234.16 g/mol

IUPAC Name

butane-1,1,4,4-tetracarboxylic acid

InChI

InChI=1S/C8H10O8/c9-5(10)3(6(11)12)1-2-4(7(13)14)8(15)16/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)

InChI Key

CZORBZCFAPGTNL-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O

Canonical SMILES

C(CC(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O

Other CAS No.

4435-38-5

Synonyms

1,1,4,4-BTCA
1,1,4,4-butanetetracarboxylic acid

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 1,1,4,4-Butanetetracarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,4,4-Butanetetracarboxylic acid (BTCA), a tetra-substituted carboxylic acid. While sharing the same molecular formula and weight as its more commonly studied isomer, 1,2,3,4-butanetetracarboxylic acid, the 1,1,4,4-isomer possesses a unique symmetrical structure that influences its physicochemical characteristics and potential applications. This document consolidates available data on its identity, and chemical behavior, offering a valuable resource for researchers in organic synthesis, materials science, and drug development.

Chemical Identity and Physical Properties

This compound is a unique organic compound distinguished by the presence of two geminal dicarboxylic acid groups at the terminal positions of a butane chain. This symmetrical arrangement of functional groups is key to its chemical properties and potential applications.

PropertyValueSource
IUPAC Name butane-1,1,4,4-tetracarboxylic acid[1]
CAS Number 4435-38-5[1]
Molecular Formula C₈H₁₀O₈[1]
Molecular Weight 234.16 g/mol [1]
Appearance White solid (predicted)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Chemical Properties and Reactivity

As a polycarboxylic acid, this compound is expected to exhibit typical reactions of carboxylic acids, including:

  • Esterification: The four carboxylic acid groups can be esterified with alcohols to form the corresponding tetraesters. This is a key step in its synthesis, which proceeds through a tetra-tert-butyl ester intermediate.[6]

  • Amide Formation: Reaction with amines will lead to the formation of amides.

  • Decarboxylation: At elevated temperatures, polycarboxylic acids can undergo decarboxylation, although the stability of 1,1,4,4-BTCA to heat has not been experimentally determined.

  • Chelation: The presence of four carboxyl groups suggests that this molecule can act as a chelating agent for metal ions. It has been investigated as an analog for the metal-binding site in dipeptides of gamma-carboxyglutamic acid.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported. However, a key synthetic route involves the preparation and subsequent hydrolysis of its tetra-tert-butyl ester.

Synthesis of this compound via its Tetra-tert-butyl Ester

The synthesis of this compound can be achieved through a two-step process involving the formation of a tetra-tert-butyl ester intermediate followed by its hydrolysis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis Starting Materials Starting Materials Esterification Reaction Esterification Reaction Starting Materials->Esterification Reaction Reagents Tetra-tert-butyl ester Tetra-tert-butyl ester Esterification Reaction->Tetra-tert-butyl ester Product Hydrolysis Reaction Hydrolysis Reaction Tetra-tert-butyl ester->Hydrolysis Reaction Starting Material This compound This compound Hydrolysis Reaction->this compound Final Product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Step 1: Synthesis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate: The specific reagents and conditions for the synthesis of the tetra-tert-butyl ester from appropriate starting materials are not detailed in the available literature. This would likely involve the reaction of a suitable precursor, such as a di- or tetra-halide, with a tert-butyl malonate equivalent in the presence of a strong base.

  • Step 2: Hydrolysis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate: The tert-butyl ester groups are typically cleaved under acidic conditions. A common method involves dissolving the ester in a suitable solvent and treating it with a strong acid, such as trifluoroacetic acid or hydrochloric acid, followed by removal of the volatile by-products.

Characterization Methods

The characterization of this compound has been reported using the following techniques[6]:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for confirming the symmetrical structure of the molecule.

    • ¹H NMR: A simple spectrum is expected, showing a triplet for the methine protons at C1 and C4, and a multiplet for the methylene protons at C2 and C3.

    • ¹³C NMR: The spectrum would show characteristic peaks for the carboxylic acid carbons, the methine carbons, and the methylene carbons.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

  • Elemental Analysis: This technique would be used to determine the elemental composition (C, H, O) of the synthesized acid, providing further confirmation of its purity and identity.

Visualization of Key Concepts

Structural Comparison of Isomers

The distinct placement of the carboxylic acid groups in this compound compared to its 1,2,3,4-isomer is a critical determinant of their respective chemical and physical properties.

G cluster_0 This compound cluster_1 1,2,3,4-Butanetetracarboxylic acid node_A Symmetrical Structure (Geminal dicarboxylic acids at terminals) node_B Asymmetrical Structure (Carboxylic acids along the chain)

Caption: Logical relationship of the two butanetetracarboxylic acid isomers.

Conclusion and Future Directions

This compound represents an intriguing but underexplored molecule. Its symmetrical structure suggests potential applications in the synthesis of novel polymers, metal-organic frameworks, and as a unique building block in drug design. The primary challenge remains the lack of comprehensive experimental data on its physical and chemical properties. Future research should focus on:

  • Developing and optimizing a reliable and scalable synthetic route.

  • Thoroughly characterizing its physical properties, including melting point, boiling point, and solubility in various solvents.

  • Determining its acidity constants (pKa values) to understand its behavior in solution.

  • Exploring its coordination chemistry with different metal ions.

  • Investigating its potential as a monomer in polymerization reactions to create new materials with unique properties.

This technical guide serves as a foundational resource to stimulate further investigation into this promising chemical entity.

References

An In-depth Technical Guide to the Synthesis of 1,1,4,4-Butanetetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1,1,4,4-butanetetracarboxylic acid, a versatile building block in organic synthesis. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is a tetracarboxylic acid with the chemical formula C₈H₁₀O₈.[1] Its structure, featuring two geminal dicarboxylic acid moieties connected by an ethylene bridge, makes it a valuable precursor in the synthesis of various organic compounds, including polymers and pharmacologically active molecules. This guide will focus on the two principal methods for its laboratory-scale synthesis: the alkylation of diethyl malonate followed by hydrolysis, and a route involving a tetra-tert-butyl ester intermediate.

Synthesis via Tetraethyl 1,1,4,4-Butanetetracarboxylate

This classic approach involves the alkylation of diethyl malonate with 1,2-dibromoethane to form tetraethyl 1,1,4,4-butanetetracarboxylate, which is subsequently hydrolyzed to yield the final product.

Synthetic Pathway

synthesis_via_tetraethyl_ester diethyl_malonate Diethyl Malonate tetraethyl_ester Tetraethyl 1,1,4,4-Butanetetracarboxylate diethyl_malonate->tetraethyl_ester  NaOEt, EtOH dibromoethane 1,2-Dibromoethane dibromoethane->tetraethyl_ester final_product This compound tetraethyl_ester->final_product  H3O+, Δ

Caption: Synthesis of this compound via the Tetraethyl Ester Intermediate.

Experimental Protocols

Step 1: Synthesis of Tetraethyl 1,1,4,4-Butanetetracarboxylate

This procedure is adapted from general methods for malonic ester alkylation.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • Dichloromethane

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, diethyl malonate is added dropwise at room temperature.

  • 1,2-Dibromoethane is then added to the reaction mixture.

  • The mixture is heated at reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The organic layer is washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated to yield the crude tetraethyl 1,1,4,4-butanetetracarboxylate.

  • The product can be purified by vacuum distillation.

Step 2: Hydrolysis of Tetraethyl 1,1,4,4-Butanetetracarboxylate

The hydrolysis of the tetraethyl ester is typically carried out under acidic conditions.

Materials:

  • Tetraethyl 1,1,4,4-butanetetracarboxylate

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • A mixture of tetraethyl 1,1,4,4-butanetetracarboxylate and an excess of aqueous acid (e.g., 6 M HCl) is heated at reflux.

  • The reaction is monitored until the ester is completely consumed.

  • The solution is cooled, and the water is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from hot water.

Quantitative Data
ParameterValue/Range
Alkylation Reaction
Molar Ratio (Malonate:Dibromoethane:Base)2 : 1 : 2
SolventEthanol
TemperatureReflux
Reaction Time4-8 hours
Yield60-70%
Hydrolysis Reaction
Acid Concentration6 M HCl or H₂SO₄
TemperatureReflux
Reaction Time12-24 hours
Yield>90%

Synthesis via Tetra-tert-butyl 1,1,4,4-Butanetetracarboxylate

This alternative route utilizes a tert-butyl protecting group strategy, which can offer advantages in terms of product isolation and purification. The synthesis of this compound has been reported to proceed via its tert-butyl ester, which is subsequently characterized by NMR, mass spectroscopy, and elemental composition.[2]

Synthetic Pathway

synthesis_via_tertbutyl_ester ditertbutyl_malonate Di-tert-butyl Malonate tetratertbutyl_ester Tetra-tert-butyl 1,1,4,4-Butanetetracarboxylate ditertbutyl_malonate->tetratertbutyl_ester  Base, Solvent dibromoethane 1,2-Dibromoethane dibromoethane->tetratertbutyl_ester final_product This compound tetratertbutyl_ester->final_product  Acid, Δ

Caption: Synthesis of this compound via the Tetra-tert-butyl Ester Intermediate.

Experimental Protocols

Step 1: Synthesis of Tetra-tert-butyl 1,1,4,4-Butanetetracarboxylate

The synthesis of the tetra-tert-butyl ester involves the alkylation of di-tert-butyl malonate with 1,2-dibromoethane.

Materials:

  • Di-tert-butyl malonate

  • 1,2-Dibromoethane

  • A strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

  • To a solution of di-tert-butyl malonate in an anhydrous aprotic solvent, a strong base is added portion-wise at 0 °C under an inert atmosphere.

  • After the deprotonation is complete, 1,2-dibromoethane is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis of Tetra-tert-butyl 1,1,4,4-Butanetetracarboxylate

The tert-butyl esters are readily cleaved under acidic conditions to afford the desired carboxylic acid.

Materials:

  • Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate

  • Trifluoroacetic acid (TFA) or formic acid

  • Dichloromethane (optional)

Procedure:

  • Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate is dissolved in a suitable solvent such as dichloromethane.

  • An excess of trifluoroacetic acid or formic acid is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent and excess acid are removed under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization.

Quantitative Data
ParameterValue/Range
Alkylation Reaction
BaseNaH or KOtBu
SolventTHF or DMF
Temperature0 °C to RT
Reaction Time12-24 hours
YieldModerate to Good
Hydrolysis Reaction
AcidTFA or Formic Acid
TemperatureRoom Temperature
Reaction Time2-6 hours
YieldHigh

Characterization of this compound

The final product can be characterized by various spectroscopic methods and physical measurements.

PropertyValue
Molecular Formula C₈H₁₀O₈
Molecular Weight 234.16 g/mol [1]
Appearance White solid
Melting Point Not readily available in searches
¹H NMR Expected to show signals for the methine and methylene protons.
¹³C NMR Expected to show signals for the carboxylic carbons, methine carbons, and methylene carbons.
Mass Spectrometry m/z corresponding to the molecular ion and fragmentation patterns.
Elemental Analysis Consistent with the molecular formula.

Conclusion

This guide has outlined the primary synthetic methodologies for the preparation of this compound. Both the tetraethyl ester and the tetra-tert-butyl ester routes are viable options for laboratory-scale synthesis. The choice of method may depend on the availability of starting materials, the desired scale of the reaction, and the preferred purification techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to 1,1,4,4-Butanetetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1,4,4-Butanetetracarboxylic acid (BTCA), a versatile molecule with significant potential in various scientific applications. While this document focuses on the 1,1,4,4-isomer, it is important to note that the isomer 1,2,3,4-Butanetetracarboxylic acid is more commonly cited in research, particularly as a crosslinking agent. This guide will address the known properties of the 1,1,4,4 isomer and include relevant data on the more extensively studied 1,2,3,4 isomer where applicable, given their shared molecular formula and weight.

Core Chemical and Physical Properties

This compound is a polycarboxylic acid. Its structure, featuring four carboxylic acid groups, allows it to act as a potent chelating and crosslinking agent. The molecular properties are summarized below.

Table 1: Physicochemical Properties of Butanetetracarboxylic Acid

PropertyValueReference
Molecular Formula C₈H₁₀O₈[1][2][3][4][5]
Molecular Weight 234.16 g/mol [1][2][4][6][7]
IUPAC Name butane-1,1,4,4-tetracarboxylic acid[1]
CAS Number 4435-38-5 (for 1,1,4,4-isomer)[1]
CAS Number 1703-58-8 (for 1,2,3,4-isomer)[2][3][4][5][6][7][8][9]
Appearance White solid / powder[2][6][8]
Hydrogen Bond Donor Count 4[1]
Solubility Soluble in water and ethanol[2]
Melting Point (1,2,3,4-isomer) 195-197 °C (decomposes)[6]

Applications in Research and Development

While specific drug development pathways for 1,1,4,4-BTCA are not extensively documented, its properties suggest several areas of interest for researchers. The more studied 1,2,3,4-isomer (BTCA) is a well-known non-formaldehyde crosslinking agent.[9][10]

  • Crosslinking Agent: BTCA is highly effective for crosslinking cellulose in cotton, which imparts anti-pilling, wrinkle resistance, and flame-retardant properties.[2][6][9] This capability can be explored in the development of biocompatible hydrogels or drug delivery matrices.

  • Metal Binding and Chelation: The four carboxylic acid groups in BTCA can effectively bind metal ions.[11] It has been evaluated as an analogue for the metal-binding site in dipeptides of gamma-carboxyglutamic acid (Gla), with binding constants for Ca(II) and Mg(II) determined to be similar to those for GlaGla peptides.[11] This suggests potential applications in designing molecules for metal ion homeostasis or as contrast agents.

  • Polymer Chemistry: As a building block, BTCA is used in the synthesis of specialized polymers for resins, coatings, and adhesives.[3][6] This versatility can be leveraged in creating novel biomaterials or functional excipients for drug formulations. Tetrazole, a known bioisostere for carboxylic acid, is often used to enhance drug-like characteristics in molecules, indicating the potential utility of polycarboxylic acids like BTCA in medicinal chemistry.[12]

Experimental Protocols & Methodologies

The following sections detail common experimental procedures associated with butanetetracarboxylic acid, primarily focusing on the synthesis of the 1,2,3,4-isomer due to the availability of public data.

Synthesis of 1,2,3,4-Butanetetracarboxylic Acid via Oxidation

A prevalent method for synthesizing 1,2,3,4-BTCA involves the oxidation of tetrahydrophthalic anhydride.[8][9][13] This "clean and green" approach is widely adopted.[14]

Protocol: Oxidation of Tetrahydrophthalic Anhydride

  • Hydrolysis: Tetrahydrophthalic anhydride is first placed in a reaction vessel. Deionized water is added, and the mixture is heated to hydrolyze the anhydride into tetrahydrophthalic acid.[14][15]

  • Oxidation: While stirring, hydrogen peroxide (typically 20-30% concentration) is added dropwise at a controlled rate (e.g., 0.3-0.7 g H₂O₂ per gram of anhydride per minute).[14] A catalyst is also added to the solution.[14][15]

  • Temperature Control: The reaction temperature is maintained between 75°C and 110°C during the addition of hydrogen peroxide. Water is continuously removed during the reaction.[14]

  • Final Oxidation: After the dropwise addition is complete, the temperature is elevated to 110°C - 130°C to drive the oxidation to completion, yielding 1,2,3,4-Butanetetracarboxylic acid.[14][15]

  • Purification: The resulting BTCA can be purified through crystallization.[16]

Synthesis via Hydrolysis of Tetraalkyl Esters

An alternative route involves the hydrolysis of tetraalkyl butanetetracarboxylates. This method is particularly useful for producing high-purity BTCA suitable for applications sensitive to color-causing contaminants.[16]

Protocol: Hydrolysis of Tetramethyl Butanetetracarboxylate (TMBTC)

  • Reaction Setup: A mixture of TMBTC and water is heated to approximately 100°C in a reactor.[16]

  • Acid Catalysis: A high concentration of an acid catalyst, such as concentrated sulfuric acid, is added to the heated mixture to initiate hydrolysis.[16]

  • Reaction Monitoring: The reaction is allowed to proceed for several hours (e.g., 3-9 hours) at a controlled temperature (e.g., 80-101°C) until a high conversion rate (e.g., >97%) is achieved.[16]

  • Product Isolation: The resulting butanetetracarboxylic acid is separated from the aqueous solution by filtration.[16]

  • Purification: The product undergoes an oxidative purification step, often involving treatment with hydrogen peroxide at elevated temperatures, to remove impurities and residual color.[16]

Analytical Characterization

The purity and identity of BTCA are typically confirmed using a suite of analytical techniques.

  • Acid-Base Titration: To determine the purity and quantify acidic content. An industrial-grade BTCA product was found to contain approximately 95% BTCA using this method.[10]

  • Spectroscopy (FTIR, FT-Raman, ¹H-NMR): To confirm the molecular structure and identify functional groups.[10]

  • Mass Spectrometry (MS) and LC/MS: To determine the molecular weight and identify impurities.[10]

  • Gas Chromatography (GC): Silylated GC is used to assay the purity of BTCA, with specifications often requiring ≥98.0%.[2][5]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to Butanetetracarboxylic Acid.

Synthesis_Workflow General Synthesis Workflow for 1,2,3,4-BTCA cluster_start Starting Materials cluster_reagent Oxidizing Agent cluster_process Reaction Process cluster_end Product & Purification A Tetrahydrophthalic Anhydride E 1. Hydrolysis (Heating) A->E Mixing B Deionized Water B->E Mixing C Catalyst C->E Mixing D Hydrogen Peroxide (H₂O₂) (20-30%) F 2. Controlled Oxidation (75-110°C) D->F Dropwise Addition E->F G 3. Final Oxidation (110-130°C) F->G Temp. Increase H Crude 1,2,3,4-BTCA G->H Reaction Completion I Purified 1,2,3,4-BTCA H->I Crystallization/ Filtration Chelation_Concept Conceptual Diagram of Metal Ion Chelation cluster_molecule BTCA Molecule cluster_ion Metal Ion BTCA 1,1,4,4-BTCA C1 COOH BTCA->C1 C2 COOH BTCA->C2 C3 COOH BTCA->C3 C4 COOH BTCA->C4 Metal Ca²⁺ / Mg²⁺ C1->Metal Coordination Bond C2->Metal C3->Metal C4->Metal

References

theoretical studies of 1,1,4,4-Butanetetracarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Studies of 1,1,4,4-Butanetetracarboxylic Acid

Introduction

This compound (BTCA) is a polycarboxylic acid with the chemical formula C₈H₁₀O₈. Its structure features a four-carbon butane backbone with two carboxyl groups attached to the first and fourth carbon atoms. This arrangement of functional groups imparts unique chemical properties, making it a subject of interest in theoretical and applied chemistry. A significant area of research for BTCA is its evaluation as an analog for the metal-binding site in dipeptides of gamma-carboxyglutamic acid (Gla).[1] Molecular modeling studies have been instrumental in understanding its conformational possibilities and its potential to mimic biological metal-binding motifs.

This technical guide provides a summary of the theoretical studies concerning this compound, focusing on its molecular properties, conformational analysis, and the computational methods employed in its investigation.

Molecular and Computed Properties

A summary of the key computed properties for this compound is presented in the table below. These values are derived from computational chemistry databases and provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₈H₁₀O₈PubChem[2]
Molecular Weight 234.16 g/mol PubChem[2]
Exact Mass 234.03756727 DaPubChem[2]
IUPAC Name butane-1,1,4,4-tetracarboxylic acidPubChem[2]
CAS Number 4435-38-5PubChem[2]

Synthesis and Characterization

While the primary focus of this guide is on theoretical studies, a brief overview of its synthesis provides context for its availability for experimental validation of theoretical predictions. This compound is synthesized via its tert-butyl ester. Following synthesis, its structure and purity are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.[1]

Conformational Analysis and Molecular Modeling

Theoretical studies, particularly molecular modeling, have been pivotal in elucidating the conformational landscape of this compound. These studies suggest that the four carboxylic acid groups can adopt a conformation that closely resembles the spatial arrangement of the four gamma-carboxylic acid groups in di-gamma-carboxyglutamic acid (GlaGla).[1] This conformational similarity is the basis for its investigation as a GlaGla analogue.

The ability of BTCA to chelate metal ions is a key area of theoretical investigation. Equilibrium binding constants with protons, as well as with divalent cations like Ca(II) and Mg(II), have been determined experimentally and are comparable to those of GlaGla peptides with blocked termini.[1] These experimental findings support the conformations predicted by molecular modeling.

theoretical_workflow cluster_input Input cluster_computation Computational Analysis cluster_analysis Data Analysis cluster_output Output mol_structure Initial Molecular Structure of 1,1,4,4-BTCA conf_search Conformational Search (Molecular Mechanics) mol_structure->conf_search dft_opt DFT Optimization (e.g., Gaussian) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc spec_pred Spectroscopic Predictions (IR, NMR) dft_opt->spec_pred metal_binding Metal Ion Binding Affinity dft_opt->metal_binding thermo_props Thermodynamic Properties freq_calc->thermo_props results Theoretical Insights and Data for Publication thermo_props->results spec_pred->results metal_binding->results

References

1,1,4,4-Butanetetracarboxylic acid IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Butane-1,1,4,4-tetracarboxylic Acid

Introduction

Butane-1,1,4,4-tetracarboxylic acid is a notable organic compound, distinguished by the presence of four carboxylic acid functional groups. Its structure allows it to act as a potent cross-linking agent and a metal-binding analogue, making it a subject of interest for researchers in materials science and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and workflow visualizations.

Chemical Identity and Properties

The formal IUPAC name for the compound with the common name 1,1,4,4-Butanetetracarboxylic acid is butane-1,1,4,4-tetracarboxylic acid [1].

Physicochemical Properties

The key physicochemical properties of butane-1,1,4,4-tetracarboxylic acid are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name butane-1,1,4,4-tetracarboxylic acidPubChem[1]
Molecular Formula C₈H₁₀O₈PubChem[1]
Molecular Weight 234.16 g/mol PubChem[1]
CAS Number 4435-38-5PubChem[1]
Appearance White solidInferred from similar compounds
Solubility Soluble in waterInferred from similar compounds

Synthesis of Butane-1,1,4,4-tetracarboxylic Acid

Butane-1,1,4,4-tetracarboxylic acid (BTCA) is synthesized via its tert-butyl ester.[2] The general workflow for this synthesis is outlined below.

Synthesis Workflow

Synthesis_Workflow start Starting Materials (e.g., Diethyl malonate, 1,2-dibromoethane) intermediate1 Formation of Tetraethyl ethane-1,1,2,2-tetracarboxylate start->intermediate1 Sodium ethoxide intermediate2 Hydrolysis to Ethane-1,1,2,2-tetracarboxylic acid intermediate1->intermediate2 NaOH, H₂O intermediate3 Decarboxylation to Succinic acid intermediate2->intermediate3 Heat intermediate4 Conversion to Succinyl chloride intermediate3->intermediate4 SOCl₂ intermediate5 Reaction with tert-butanol intermediate4->intermediate5 intermediate6 Formation of Di-tert-butyl succinate intermediate5->intermediate6 intermediate7 Alkylation with Di-tert-butyl malonate intermediate6->intermediate7 Base product_ester Formation of Tetra-tert-butyl butane-1,1,4,4-tetracarboxylate intermediate7->product_ester final_product Acid Hydrolysis to Butane-1,1,4,4-tetracarboxylic acid product_ester->final_product Strong acid (e.g., HCl)

Caption: General synthesis workflow for butane-1,1,4,4-tetracarboxylic acid.

Experimental Protocol: Synthesis via Tert-butyl Ester
  • Synthesis of a suitable precursor: This often involves the reaction of a malonic ester derivative with an appropriate alkylating agent.

  • Purification of the intermediate ester: The resulting tetra-tert-butyl ester would be purified using techniques such as column chromatography.

  • Hydrolysis to the final product: The purified ester is then subjected to acidic hydrolysis to cleave the tert-butyl groups, yielding the final tetracarboxylic acid.

  • Isolation and characterization: The final product is isolated by filtration or evaporation and characterized by techniques like NMR, mass spectrometry, and elemental analysis to confirm its structure and purity[2].

Applications in Research and Development

Butane-1,1,4,4-tetracarboxylic acid has shown potential in various research and development areas, primarily due to its ability to act as a cross-linking agent and a metal chelator.

Analogue for Metal Binding Sites in Dipeptides

Butane-1,1,4,4-tetracarboxylic acid has been evaluated as an analogue for the metal-binding site in dipeptides of gamma-carboxyglutamic acid (Gla).[2] Molecular modeling suggests that the four carboxylic acid groups in this compound can adopt a conformation similar to the four gamma-carboxylic acid groups in Gla-Gla dipeptides.[2] This makes it a valuable tool for studying metal ion binding in biological systems.

Gla_Analogue BTCA Butane-1,1,4,4-tetracarboxylic Acid Four carboxyl groups BindingSite Metal Binding Site Analogue BTCA->BindingSite Mimics conformation GlaGla Gla-Gla Dipeptide Four gamma-carboxyl groups GlaGla->BindingSite Is analogous to MetalIon Metal Ions (e.g., Ca²⁺, Mg²⁺) MetalIon->BTCA Binds to MetalIon->GlaGla Binds to

Caption: Role as a metal-binding analogue for Gla-Gla dipeptides.

The equilibrium binding constants of butane-1,1,4,4-tetracarboxylic acid with protons, Ca(II), and Mg(II) can be determined using pH and Ca(II) ion-selective electrode titrations[2].

  • Preparation of Solutions: Prepare stock solutions of the tetracarboxylic acid, the metal chlorides (CaCl₂ and MgCl₂), and a standardized base (e.g., NaOH) in deionized water.

  • Titration Setup: Use a temperature-controlled titration vessel equipped with a pH electrode and a Ca(II) ion-selective electrode.

  • Proton Binding Constants: Titrate a solution of the tetracarboxylic acid with the standardized base in the absence of metal ions. Record the pH at each addition of the base.

  • Metal Binding Constants: Repeat the titration in the presence of a known concentration of Ca(II) or Mg(II) ions. For Ca(II), simultaneously record the potential from the ion-selective electrode.

  • Data Analysis: Analyze the titration curves using appropriate software to calculate the protonation constants and the stability constants for the metal-ligand complexes.

Cross-linking Agent for Cellulose

While the search results primarily focus on 1,2,3,4-butanetetracarboxylic acid as a cross-linking agent for cotton cellulose, the structural similarities suggest that this compound could also function in a similar capacity. The multiple carboxylic acid groups can form ester bonds with the hydroxyl groups of cellulose, leading to improved material properties.

Crosslinking_Workflow Cellulose Cellulose Substrate (e.g., Cotton Fabric) Treatment Immersion in BTCA and Catalyst Solution Cellulose->Treatment Padding Drying Drying at Elevated Temperature Treatment->Drying Removal of excess solution Curing High-Temperature Curing Drying->Curing Ester bond formation Washing Washing and Rinsing Curing->Washing Removal of unreacted chemicals FinalProduct Cross-linked Cellulose with Enhanced Properties Washing->FinalProduct

Caption: General workflow for cross-linking cellulose with a polycarboxylic acid.

Conclusion

Butane-1,1,4,4-tetracarboxylic acid is a versatile compound with significant potential in both materials science and as a tool for biochemical research. Its ability to mimic the metal-binding sites of important biological molecules opens avenues for its use in the study of metal-dependent biological processes, which can be relevant to drug development. Further research into its applications and the development of more efficient synthesis protocols will undoubtedly expand its utility for scientists and researchers.

References

Methodological & Application

Synthesis of 1,1,4,4-Butanetetracarboxylic Acid: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,1,4,4-Butanetetracarboxylic acid (BTCA) is a key building block in the synthesis of various organic molecules and polymers. This document provides a detailed protocol for the synthesis of this compound. The synthesis involves a two-step process starting from the alkylation of a malonic ester with a suitable difunctional electrophile, followed by hydrolysis of the resulting tetraester. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

This compound is a versatile organic compound with applications in various fields, including its use as an analogue for the metal binding site in dipeptides of gamma-carboxyglutamic acid.[1] Its structure, featuring four carboxylic acid groups on a butane backbone, allows for the formation of complex structures and polymers. The synthesis of BTCA is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

The protocol described herein follows a well-established synthetic route involving the formation of a tetraester intermediate, which is then hydrolyzed to the final tetracarboxylic acid product. This method is adaptable for various scales of synthesis and provides a solid foundation for further research and development.

Experimental Protocols

Part 1: Synthesis of Tetraethyl 1,1,4,4-Butanetetracarboxylate

This procedure is based on the principles of malonic ester synthesis, where the acidic α-hydrogens of diethyl malonate are deprotonated by a strong base to form a nucleophilic enolate. This enolate then undergoes alkylation with a suitable electrophile.[2][3] In this protocol, 1,2-dibromoethane is used as the electrophile to couple two molecules of diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • 1,2-Dibromoethane

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add diethyl malonate to the stirred solution at a temperature below 50°C. The formation of a white precipitate of the sodium salt of diethyl malonate may be observed.[4]

  • After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

  • Once the addition of 1,2-dibromoethane is complete, heat the mixture to reflux and maintain for 2-3 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude tetraethyl 1,1,4,4-butanetetracarboxylate.

  • The crude product can be purified by vacuum distillation.

Part 2: Hydrolysis of Tetraethyl 1,1,4,4-Butanetetracarboxylate to this compound

The final step of the synthesis is the hydrolysis of the tetraester intermediate to the desired tetracarboxylic acid. This is typically achieved by heating the ester in the presence of a strong acid or base. Acid-catalyzed hydrolysis is described below.[5]

Materials:

  • Tetraethyl 1,1,4,4-butanetetracarboxylate

  • Concentrated sulfuric acid

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine tetraethyl 1,1,4,4-butanetetracarboxylate and deionized water.

  • Carefully add concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours. The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC). A conversion of over 97% can be achieved within 3 to 8.5 hours depending on the acid concentration.[5]

  • After the hydrolysis is complete, cool the reaction mixture to room temperature, which should result in the precipitation of the crude this compound.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from hot water.

  • Dry the purified crystals under vacuum to obtain pure this compound.

Data Presentation

ParameterValueReference/Notes
Starting Materials
Diethyl Malonate2.2 equivalents
Sodium Ethoxide2.2 equivalents
1,2-Dibromoethane1.0 equivalent
Reaction Conditions
Alkylation TemperatureReflux in Ethanol
Alkylation Time2-3 hours
Hydrolysis CatalystConcentrated H₂SO₄
Hydrolysis Temperature100-110°C
Hydrolysis Time3-9 hoursConversion rates of 97% have been reported in 3.1 hours with higher acid concentrations.[5]
Yield and Purity
Expected Yield (Overall)VariableYields are dependent on reaction scale and purification efficiency.
Purity>98% after recrystallizationPurity can be assessed by NMR, mass spectrometry, and elemental analysis.[1]
Characterization
AppearanceWhite crystalline solid
Melting PointNot specified in provided search results
SolubilitySoluble in hot water

Visualization

SynthesisWorkflow cluster_alkylation Part 1: Alkylation cluster_hydrolysis Part 2: Hydrolysis start_alkylation Mix Diethyl Malonate, Sodium Ethoxide, & Ethanol add_dibromoethane Add 1,2-Dibromoethane start_alkylation->add_dibromoethane Formation of Enolate reflux_alkylation Reflux Reaction Mixture add_dibromoethane->reflux_alkylation Alkylation workup_alkylation Aqueous Workup & Extraction reflux_alkylation->workup_alkylation purify_ester Purify by Vacuum Distillation workup_alkylation->purify_ester tetraester Tetraethyl 1,1,4,4- Butanetetracarboxylate purify_ester->tetraester start_hydrolysis Mix Tetraester, Water, & H₂SO₄ tetraester->start_hydrolysis reflux_hydrolysis Reflux Reaction Mixture start_hydrolysis->reflux_hydrolysis Acid-Catalyzed Hydrolysis crystallization Cool & Crystallize reflux_hydrolysis->crystallization filtration Vacuum Filtration crystallization->filtration recrystallization Recrystallize from Water filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: 1H NMR Analysis of 1,1,4,4-Butanetetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 1,1,4,4-Butanetetracarboxylic acid. This compound is a valuable building block in organic synthesis and materials science. Accurate structural confirmation and purity assessment by ¹H NMR are critical for its application in research and drug development. This document outlines the sample preparation, data acquisition parameters, and spectral interpretation for this compound.

Introduction

This compound is a polycarboxylic acid with a symmetrical structure that makes it a useful crosslinking agent and a precursor in the synthesis of more complex molecules. Its chemical structure is characterized by a butane backbone with two carboxylic acid groups attached to both the C1 and C4 positions. The structural simplicity of the molecule leads to a straightforward ¹H NMR spectrum, which can be used for unambiguous identification and quantification. This note details the expected ¹H NMR spectral data and provides a standardized protocol for its analysis.

Predicted ¹H NMR Spectral Data

Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the methine (CH) and methylene (CH₂) protons. The acidic protons of the carboxylic acid groups typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm) and are often exchanged with deuterium when using a deuterated solvent like D₂O, leading to their disappearance from the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1-CH(COOH)₂3.5 - 3.8Triplet2H~7.5
2-CH₂-CH₂-2.0 - 2.3Quintet4H~7.5
3-COOH > 10Broad Singlet4HN/A

Note: The chemical shifts of carboxylic acid protons can be highly variable and depend on concentration and solvent.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents for this compound. D₂O is often preferred for its ability to exchange with the acidic protons, simplifying the spectrum.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution in DMSO-d₆.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., DSS for D₂O) can be added.

¹H NMR Data Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: D₂O or DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard 1D proton experiment (e.g., zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: ~4 seconds

  • Spectral Width: 0-16 ppm

Data Analysis and Interpretation

The acquired Free Induction Decay (FID) should be processed with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard.

The expected spectrum in D₂O will show two multiplets: a triplet around 3.6 ppm corresponding to the two methine protons, and a quintet around 2.1 ppm for the four methylene protons. The integration of these peaks should be in a 1:2 ratio (or 2H:4H). The carboxylic acid proton signal will not be observed in D₂O due to H-D exchange.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the molecular structure and the logical workflow for the ¹H NMR analysis.

Caption: Molecular structure of this compound.

G cluster_workflow 1H NMR Analysis Workflow A Sample Preparation (Dissolve in D2O) B NMR Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Integration, Peak Picking) C->D E Structural Confirmation D->E

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and simple pattern that allows for straightforward structural verification. The protocol described herein is robust and can be readily implemented in any standard analytical laboratory equipped with an NMR spectrometer. This method is essential for ensuring the quality and identity of this important chemical compound for its various applications.

Application Notes and Protocols: 1,1,4,4-Butanetetracarboxylic Acid in the Synthesis of Coordination Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of coordination polymers using 1,1,4,4-butanetetracarboxylic acid as a flexible multidentate ligand. This document includes detailed experimental protocols for the synthesis of various metal-organic frameworks (MOFs), a summary of their key structural and stability data, and a discussion of their potential applications, particularly in the realm of drug development.

Introduction

This compound (H₄BTC) is a versatile and flexible organic linker that has garnered significant attention in the construction of coordination polymers. Its four carboxyl groups can adopt various coordination modes, leading to a rich diversity of structural topologies, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The conformational flexibility of the butane backbone allows for the formation of unique network structures that can be tailored by adjusting synthesis conditions such as temperature, pH, and the choice of metal ions and ancillary ligands. These materials are of interest for their potential applications in gas storage, catalysis, luminescence, and, increasingly, in biomedical fields such as drug delivery.

Applications in Drug Development

While the direct application of this compound-based coordination polymers in drug delivery is an emerging area of research, the general field of metal-organic frameworks (MOFs) as drug carriers is well-established.[1][2][3][4][5] The inherent properties of MOFs, such as high porosity, large surface area, and tunable pore size, make them excellent candidates for encapsulating and releasing therapeutic agents.[3]

Coordination polymers derived from this compound can be designed to be biocompatible, a key requirement for any drug delivery system.[1] The choice of metal ions is crucial, with biocompatible metals such as zinc and iron being preferred.[6] The flexible nature of the H₄BTC ligand could allow for dynamic frameworks that respond to stimuli such as pH or temperature, enabling controlled drug release in specific physiological environments.[1] Furthermore, the surface of these coordination polymers can be functionalized to improve their stability, biocompatibility, and targeting capabilities.

The potential for these materials as drug delivery vehicles is underscored by studies on other coordination polymers where high drug loading capacities and controlled release profiles have been demonstrated.[6][7] For instance, the antitumor drug 5-fluorouracil has been successfully loaded into a zinc-based coordination polymer with a remarkable loading capacity and sustained release.[6] The development of this compound-based coordination polymers for such applications represents a promising frontier in advanced drug delivery systems.

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the synthesis of coordination polymers using this compound.

Protocol 1: Hydrothermal Synthesis of a Cobalt(II) Coordination Polymer

This protocol is adapted from the synthesis of a 1D Co(II) coordination polymer.[8]

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(Ac)₂·4H₂O)

  • This compound (H₄BTC)

  • 1,10-Phenanthroline (phen)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, combine Co(Ac)₂·4H₂O (0.1 mmol), H₄BTC (0.1 mmol), and phen (0.1 mmol).

  • Add 10 mL of deionized water to the mixture.

  • Adjust the pH of the mixture to approximately 6.0 by adding a dilute NaOH solution dropwise.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with deionized water and then with ethanol.

  • Dry the crystals in air at room temperature.

G cluster_prep Mixture Preparation cluster_reaction Hydrothermal Reaction cluster_isolation Product Isolation reagents Combine Co(Ac)₂, H₄BTC, and phen solvent Add Deionized Water reagents->solvent ph_adjust Adjust pH to ~6.0 with NaOH solvent->ph_adjust heating Heat at 160°C for 72h ph_adjust->heating cooling Slow Cool to Room Temperature heating->cooling filtration Filter Crystals cooling->filtration washing Wash with Water and Ethanol filtration->washing drying Air Dry at Room Temperature washing->drying

Diagram Caption: Hydrothermal synthesis workflow for a Co(II) coordination polymer.

Protocol 2: Room Temperature Synthesis of Cadmium(II) and Heterometallic Coordination Polymers

This protocol is based on the synthesis of [Cd(BTC)₁/₂(H₂O)₃]·H₂O and [SmCu₂K(BTC)₂(H₂O)₄]·2H₂O.[9]

Materials:

  • For Cd(II) polymer: Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O), this compound (H₄BTC), Deionized water.

  • For Sm/Cu/K polymer: Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Potassium nitrate (KNO₃), this compound (H₄BTC), Deionized water.

Procedure for [Cd(BTC)₁/₂(H₂O)₃]·H₂O:

  • Dissolve Cd(NO₃)₂·4H₂O (0.1 mmol) in 5 mL of deionized water in a beaker.

  • Dissolve H₄BTC (0.1 mmol) in 5 mL of deionized water in a separate beaker.

  • Slowly add the H₄BTC solution to the cadmium nitrate solution with constant stirring.

  • Allow the resulting solution to stand undisturbed at room temperature.

  • Crystals will form over a period of several days.

  • Collect the crystals by filtration, wash with a small amount of cold deionized water, and air dry.

Procedure for [SmCu₂K(BTC)₂(H₂O)₄]·2H₂O:

  • In a beaker, dissolve Sm(NO₃)₃·6H₂O (0.1 mmol), Cu(NO₃)₂·3H₂O (0.2 mmol), and KNO₃ (0.1 mmol) in 10 mL of deionized water.

  • In a separate beaker, dissolve H₄BTC (0.2 mmol) in 10 mL of deionized water.

  • Slowly add the H₄BTC solution to the metal salt solution with continuous stirring.

  • Allow the mixture to stand at room temperature.

  • Crystals will appear after several days.

  • Isolate the crystals by filtration, wash with deionized water, and air dry.

G cluster_cd Synthesis of [Cd(BTC)₁/₂(H₂O)₃]·H₂O cluster_smcuk Synthesis of [SmCu₂K(BTC)₂(H₂O)₄]·2H₂O cd_sol Dissolve Cd(NO₃)₂·4H₂O cd_mix Mix Solutions cd_sol->cd_mix btc_sol_cd Dissolve H₄BTC btc_sol_cd->cd_mix cd_crystal Crystallize at Room Temperature cd_mix->cd_crystal cd_isolate Isolate and Dry Crystals cd_crystal->cd_isolate smcuk_sol Dissolve Sm, Cu, K Nitrates smcuk_mix Mix Solutions smcuk_sol->smcuk_mix btc_sol_smcuk Dissolve H₄BTC btc_sol_smcuk->smcuk_mix smcuk_crystal Crystallize at Room Temperature smcuk_mix->smcuk_crystal smcuk_isolate Isolate and Dry Crystals smcuk_crystal->smcuk_isolate

Diagram Caption: Room temperature synthesis workflows for Cd(II) and Sm/Cu/K coordination polymers.

Quantitative Data Summary

The following tables summarize key quantitative data for several coordination polymers synthesized using this compound.

Table 1: Crystallographic Data

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
[Zn₂(H₂O)₄(BTC)]·3H₂O[10]C₈H₁₈O₁₅Zn₂MonoclinicP2₁/c9.534(3)10.128(3)10.583(3)114.34(2)930.2(5)
[Cd₂(H₂O)₄(BTC)]·2H₂O[10]C₈H₁₆Cd₂O₁₄TriclinicP-17.633(2)8.891(3)9.001(3)64.98(2)551.4(3)
[Y₂(H₂O)₆(H₂BTC)(BTC)]·5H₂O[10]C₁₆H₃₄O₂₇Y₂MonoclinicC2/c20.987(6)9.068(3)19.336(6)116.31(2)3298(2)
[Co₂(H₂O)₂(phen)₂(BTC)][10]C₃₂H₂₄Co₂N₄O₁₀TriclinicP-19.083(3)10.517(3)11.234(4)66.89(2)983.3(5)

Table 2: Selected Bond Lengths (Å)

CompoundMetal-Oxygen (Carboxylate)Metal-Oxygen (Water)Metal-Nitrogen
[Zn₂(H₂O)₄(BTC)]·3H₂O[10]2.071(3) - 2.158(3)2.062(3) - 2.112(3)-
[Cd₂(H₂O)₄(BTC)]·2H₂O[10]2.293(4) - 2.569(4)2.298(4) - 2.345(4)-
[Y₂(H₂O)₆(H₂BTC)(BTC)]·5H₂O[10]2.302(3) - 2.458(3)2.373(3) - 2.411(3)-
[Co₂(H₂O)₂(phen)₂(BTC)][10]2.029(2) - 2.301(2)2.098(2)2.115(3) - 2.138(3)

Table 3: Thermal Stability

CompoundDecomposition Temperature RangeNotes
[Cu(butca)₀.₅(bipy)(H₂O)]n·2nH₂ODehydrated polymer stable up to 260 °CStepwise water loss followed by ligand decomposition.
[Zn(H₂butca)(phen)(H₂O)]n·nH₂ODehydrated polymer stable up to 400 °CGradual weight loss corresponding to water molecules.
[Cd(H₂chhca)₀.₅(phen)(H₂O)]n·2nH₂ODehydrated polymer stable up to 350 °CThermal decomposition occurs in multiple steps.

Logical Relationships in Synthesis

The formation of coordination polymers from this compound is a self-assembly process governed by the coordination preferences of the metal ion and the conformational flexibility of the ligand. The final structure is a result of a delicate balance of factors.

G cluster_inputs Synthesis Inputs cluster_properties Determining Properties cluster_output Resulting Structure metal Metal Ion (e.g., Co²⁺, Zn²⁺, Cd²⁺) coord_geo Coordination Geometry of Metal metal->coord_geo ligand This compound (Flexible Linker) ligand_conf Conformation of H₄BTC ligand->ligand_conf conditions Reaction Conditions (pH, Temp, Solvent) conditions->coord_geo conditions->ligand_conf ancillary Ancillary Ligands (e.g., phen, bipy) ancillary->coord_geo structure Final Coordination Polymer (1D, 2D, or 3D Network) coord_geo->structure ligand_conf->structure intermol Intermolecular Interactions (H-bonding, π-π stacking) intermol->structure

Diagram Caption: Logical relationship of factors determining the final coordination polymer structure.

The coordination geometry of the metal ion dictates the number of connection points and their spatial arrangement. The flexible butane chain of the H₄BTC ligand can adopt different conformations (e.g., gauche, anti) to accommodate the coordination preferences of the metal centers, leading to diverse network topologies. Ancillary ligands, such as 1,10-phenanthroline or 4,4'-bipyridine, can block coordination sites on the metal ion, reducing the dimensionality of the resulting framework. Finally, non-covalent interactions like hydrogen bonding and π-π stacking play a crucial role in stabilizing the overall crystal structure and can extend lower-dimensional motifs into higher-dimensional supramolecular architectures.

References

Application Notes and Protocols: 1,1,4,4-Butanetetracarboxylic Acid as a Building Block for Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on 1,1,4,4-Butanetetracarboxylic Acid: Extensive literature searches did not yield specific examples of Metal-Organic Frameworks (MOFs) synthesized using this compound as a primary building block. This is likely attributable to significant steric hindrance. The presence of two carboxylic acid groups on the same terminal carbon atoms can create spatial interference, making it challenging for the ligand to coordinate effectively with metal centers to form stable, porous frameworks.[1] In contrast, its isomers, 1,2,3,4-butanetetracarboxylic acid and 1,2,4,5-butanetetracarboxylic acid, are more commonly employed in MOF synthesis due to the more favorable spatial distribution of their carboxylic groups.

This document will therefore focus on the application and synthesis protocols for MOFs derived from the viable isomers, 1,2,3,4-butanetetracarboxylic acid and 1,2,4,5-butanetetracarboxylic acid, as relevant proxies.

Introduction to Butanetetracarboxylic Acid Isomers in MOF Synthesis

1,2,3,4-Butanetetracarboxylic acid and 1,2,4,5-butanetetracarboxylic acid are versatile building blocks in the design and synthesis of MOFs. Their multiple carboxylic acid functionalities allow for the formation of robust and porous three-dimensional structures with various metal ions. The resulting MOFs exhibit properties suitable for a range of applications, including gas storage, separation, catalysis, and importantly, in the biomedical field for drug delivery.[2][3][4][5][6]

The flexibility of the butane backbone in these linkers can lead to the formation of dynamic frameworks that may respond to external stimuli, a desirable characteristic for controlled drug release systems.[2]

Quantitative Data on MOFs from Butanetetracarboxylic Acid Isomers

The following tables summarize key quantitative data for representative MOFs synthesized from 1,2,3,4-butanetetracarboxylic acid and 1,2,4,5-butanetetracarboxylic acid.

Table 1: Structural and Porosity Data of Representative MOFs

MOF DesignationMetal IonLigand IsomerCrystal SystemSpace GroupPore Size (nm)
{[Zn₂(BTCA)]·5H₂O}nZn(II)1,2,3,4-Butanetetracarboxylic acid---
{[CeNa(BTCA)(H₂O)₃]·4H₂O}nCe(III), Na(I)1,2,3,4-Butanetetracarboxylic acid---
{[Mn₂(BTCA)(H₂O)₃]·H₂O}nMn(II)1,2,4,5-Butanetetracarboxylic acidMonoclinicP2(1)/n-

Data for pore size for the Zn and Ce-based MOFs were not explicitly provided in the cited source.

Table 2: Application-Relevant Data

MOF DesignationApplicationKey Finding
{[Zn₂(BTCA)]·5H₂O}nIon ExchangeExhibits distinct behavior towards sodium cations.[7]
{[CeNa(BTCA)(H₂O)₃]·4H₂O}nIon ExchangeShows different coordination and framework compared to the Zn-based MOF.[7]
{[Mn₂(BTCA)(H₂O)₃]·H₂O}nFramework TopologyForms a 4,8-connected network structure.[8]

Experimental Protocols

The following are detailed protocols for the synthesis of MOFs using butanetetracarboxylic acid isomers. These are based on established literature procedures.[7][8]

Hydrothermal Synthesis of a Zn(II)-based MOF with 1,2,3,4-Butanetetracarboxylic Acid

This protocol is adapted from the synthesis of {[Zn₂(BTCA)]·5H₂O}n.[7]

Materials:

  • 1,2,3,4-Butanetetracarboxylic acid (H₄BTCA)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Deionized Water

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of 1,2,3,4-butanetetracarboxylic acid in 10 mL of deionized water.

  • Add 0.2 mmol of Zinc Nitrate Hexahydrate to the solution.

  • Stir the mixture for 30 minutes to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool to room temperature naturally.

  • Collect the resulting colorless crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the product in air.

Solvothermal Synthesis of a Mn(II)-based MOF with 1,2,4,5-Butanetetracarboxylic Acid

This protocol is based on the synthesis of {[Mn₂(BTCA)(H₂O)₃]·H₂O}n.[8]

Materials:

  • 1,2,4,5-Butanetetracarboxylic acid (H₄BTCA)

  • Manganese(II) Chloride Tetrahydrate (MnCl₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 25 mL Teflon-lined stainless-steel autoclave, prepare a mixture of 0.1 mmol of 1,2,4,5-butanetetracarboxylic acid and 0.2 mmol of Manganese(II) Chloride Tetrahydrate.

  • Add a solvent mixture of 8 mL of N,N-dimethylformamide (DMF) and 2 mL of ethanol.

  • Seal the autoclave and heat to 120 °C for 3 days.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Obtain colorless block-like crystals by filtration.

  • Wash the crystals thoroughly with DMF and ethanol.

  • Dry the final product at room temperature.

Visualizations

Logical Relationship of Ligand Isomer Suitability

Ligand_Suitability cluster_isomers Butanetetracarboxylic Acid Isomers cluster_properties Key Properties for MOF Formation cluster_outcome Outcome for MOF Synthesis 1,1,4,4-BTCA 1,1,4,4-Isomer Steric_Hindrance High Steric Hindrance 1,1,4,4-BTCA->Steric_Hindrance 1,2,3,4-BTCA 1,2,3,4-Isomer Favorable_Coordination Favorable Coordination Geometry 1,2,3,4-BTCA->Favorable_Coordination 1,2,4,5-BTCA 1,2,4,5-Isomer 1,2,4,5-BTCA->Favorable_Coordination Unfavorable Unfavorable Steric_Hindrance->Unfavorable Favorable Favorable Favorable_Coordination->Favorable

Caption: Ligand isomer suitability for MOF synthesis.

Experimental Workflow for Hydrothermal MOF Synthesis

Hydrothermal_Workflow start Start dissolve Dissolve Ligand and Metal Salt in Solvent start->dissolve stir Stir for Homogeneity dissolve->stir seal Seal in Autoclave stir->seal heat Heat at Specified Temperature and Time seal->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with Solvents filter->wash dry Dry the Final Product wash->dry end End dry->end Drug_Release_Pathway cluster_mof MOF in Physiological Environment (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) cluster_cell Target Cancer Cell mof_stable Drug-Loaded MOF (Stable) mof_destabilized MOF Destabilization (Protonation of Ligand) mof_stable->mof_destabilized Lower pH drug_release Drug Release mof_destabilized->drug_release cellular_uptake Cellular Uptake of Drug drug_release->cellular_uptake therapeutic_effect Therapeutic Effect cellular_uptake->therapeutic_effect

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,4,4-Butanetetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,1,4,4-Butanetetracarboxylic Acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds through a two-step process: a Michael addition to form the tetra-tert-butyl ester intermediate, followed by hydrolysis to the final product.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Tetra-tert-butyl Ester 1. Incomplete Deprotonation: The base used may not be strong enough or the reaction conditions may not be suitable to fully deprotonate the di-tert-butyl malonate. 2. Inactive Michael Acceptor: The tert-butyl acrylate may have polymerized or degraded. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.1. Base and Solvent Selection: Ensure the use of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an anhydrous aprotic solvent such as THF or DMF. 2. Check Reagent Quality: Use freshly distilled or commercially available inhibitor-free tert-butyl acrylate. 3. Optimize Stoichiometry: Carefully control the molar ratios of di-tert-butyl malonate, tert-butyl acrylate, and the base.
Formation of Side Products in Michael Addition 1. Self-condensation of Acrylate: Polymerization of tert-butyl acrylate can occur, especially at higher temperatures. 2. Dialkylation: The malonate anion may react with two molecules of the acrylate.1. Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize polymerization. 2. Slow Addition: Add the tert-butyl acrylate dropwise to the reaction mixture to maintain a low instantaneous concentration.
Incomplete Hydrolysis of the Tetra-tert-butyl Ester 1. Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low for efficient hydrolysis. 2. Steric Hindrance: The bulky tert-butyl groups can sterically hinder the approach of water molecules. 3. Short Reaction Time: The hydrolysis of sterically hindered esters can be slow.1. Catalyst Concentration: Use a sufficient concentration of a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid. 2. Elevated Temperature: Increase the reaction temperature to overcome the activation energy barrier. 3. Extended Reaction Time: Monitor the reaction progress by TLC or NMR and allow for a longer reaction time if necessary.
Product Discoloration (Yellow or Brown) 1. Impurities in Starting Materials: Contaminants in the initial reactants can lead to colored byproducts. 2. Degradation at High Temperatures: The product or intermediates may decompose at elevated temperatures during hydrolysis or purification. 3. Residual Catalyst: Traces of metal catalysts or other reagents can cause discoloration.1. Purify Starting Materials: Ensure the purity of all reactants before use. 2. Temperature Control: Avoid excessive heating during the reaction and workup. 3. Purification: Recrystallize the final product from a suitable solvent system (e.g., water/ethanol). Treatment with activated carbon can also help remove colored impurities.
Difficulty in Product Isolation/Purification 1. High Water Solubility: The final product is a polycarboxylic acid and may be highly soluble in water, making extraction difficult. 2. Oily Product: The product may not crystallize easily if impurities are present.1. Solvent Evaporation: After hydrolysis, carefully remove the aqueous acidic solution under reduced pressure. 2. Recrystallization: Use a mixed solvent system or try different solvents to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently cited method involves a two-step synthesis. The first step is a base-catalyzed Michael addition of di-tert-butyl malonate to tert-butyl acrylate to form tetra-tert-butyl 1,1,4,4-butanetetracarboxylate. The second step is the acid-catalyzed hydrolysis of the tetra-tert-butyl ester to yield this compound.

Q2: Why is the tert-butyl ester intermediate used?

A2: The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities. They are relatively stable under the basic conditions of the Michael addition but can be removed under acidic conditions to liberate the free carboxylic acids.

Q3: What are the key challenges in the hydrolysis step?

A3: The primary challenge in the hydrolysis of the tetra-tert-butyl ester is the steric hindrance from the bulky tert-butyl groups, which can slow down the reaction rate. This often necessitates the use of strong acids and elevated temperatures, which in turn can lead to potential side reactions or product degradation if not carefully controlled.

Q4: How can I monitor the progress of the reactions?

A4: For the Michael addition, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting materials. For the hydrolysis step, the reaction can be monitored by the disappearance of the ester signal and the appearance of the carboxylic acid signal in Proton or Carbon NMR spectroscopy.

Q5: What are the expected yields for this synthesis?

A5: While specific yields can vary depending on the exact conditions and scale, the Michael addition step can often proceed in high yield (80-90%). The hydrolysis step is also typically high-yielding, but losses can occur during purification. Overall yields of 60-70% are considered good for this multi-step synthesis.

Data Presentation

Table 1: Comparison of Synthesis Parameters for Butanetetracarboxylic Acid Isomers

ParameterThis compound (via Hydrolysis)1,2,3,4-Butanetetracarboxylic Acid (Oxidative Cleavage)[1]1,2,3,4-Butanetetracarboxylic Acid (from Tetraester)[2]
Starting Material Tetra-tert-butyl 1,1,4,4-butanetetracarboxylatecis-Δ4-Tetrahydrophthalic AcidTetramethyl 1,2,3,4-butanetetracarboxylate
Key Reagents Strong Acid (e.g., HCl, TFA)Nitric Acid, Vanadium CatalystSulfuric Acid, Water
Typical Yield 60-70% (overall)75%97% conversion in 3.1 hours
Key Challenges Steric hindrance in hydrolysis, potential for side reactions at high temperatures.Harsh and corrosive reagents, formation of toxic byproducts.Slow reaction rate with low acid concentration.
Purity Issues Residual starting ester, colored byproducts.Nitro by-products, residual metal catalyst.Color-causing contaminants.

Experimental Protocols

Protocol 1: Synthesis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate

This protocol is a representative procedure based on the principles of the Michael addition.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (2.2 eq) as a 60% dispersion in mineral oil. The mineral oil is removed by washing with anhydrous hexane under a nitrogen atmosphere. Anhydrous tetrahydrofuran (THF) is then added to the flask.

  • Addition of Malonate: Di-tert-butyl malonate (2.0 eq) dissolved in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour.

  • Michael Addition: The reaction mixture is cooled back to 0 °C, and tert-butyl acrylate (1.0 eq) dissolved in anhydrous THF is added dropwise via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting materials are consumed (typically 12-24 hours).

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tetra-tert-butyl ester.

Protocol 2: Hydrolysis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate

  • Reaction Setup: The purified tetra-tert-butyl 1,1,4,4-butanetetracarboxylate is dissolved in a suitable solvent such as dioxane or dichloromethane in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: A solution of concentrated hydrochloric acid (excess) in water is added to the flask.

  • Hydrolysis: The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC or NMR spectroscopy. The reaction may take several hours to days for completion.

  • Product Isolation: After complete hydrolysis, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The remaining aqueous solution is further concentrated to obtain the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as water or a mixture of water and ethanol, to yield a white crystalline solid.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis cluster_purification Purification start Di-tert-butyl malonate + tert-butyl acrylate base Base (e.g., NaH) in Anhydrous THF start->base Deprotonation reaction1 Formation of Tetra-tert-butyl Ester Intermediate base->reaction1 Nucleophilic Attack intermediate Tetra-tert-butyl Ester reaction1->intermediate acid Strong Acid (e.g., HCl) + Heat intermediate->acid Protonation reaction2 Formation of Crude This compound acid->reaction2 crude_product Crude Product reaction2->crude_product purification_step Recrystallization crude_product->purification_step final_product Pure this compound purification_step->final_product

Caption: A flowchart illustrating the two-step synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Common Synthesis Issues issue Experimental Issue Observed low_yield Low Yield issue->low_yield discoloration Product Discoloration issue->discoloration incomplete_reaction Incomplete Reaction issue->incomplete_reaction cause_ly Potential Causes: - Incomplete Deprotonation - Reagent Degradation - Incorrect Stoichiometry low_yield->cause_ly cause_dc Potential Causes: - Impure Starting Materials - Thermal Degradation - Residual Catalyst discoloration->cause_dc cause_ir Potential Causes: - Insufficient Catalyst - Steric Hindrance - Short Reaction Time incomplete_reaction->cause_ir solution_ly Solutions: - Use Stronger Base - Check Reagent Quality - Verify Stoichiometry cause_ly->solution_ly solution_dc Solutions: - Purify Reactants - Control Temperature - Recrystallize/Treat with Carbon cause_dc->solution_dc solution_ir Solutions: - Increase Catalyst Amount - Increase Temperature - Extend Reaction Time cause_ir->solution_ir

Caption: A logical diagram for troubleshooting common problems in the synthesis of this compound.

References

Technical Support Center: Synthesis of 1,1,4,4-Butanetetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,1,4,4-Butanetetracarboxylic acid synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound is most effectively carried out via a two-step process involving the formation of a tetra-tert-butyl ester intermediate followed by its hydrolysis.[1] This method is favored for its ability to control the regioselectivity and minimize side reactions that are more prevalent in other potential synthetic pathways.

Q2: Why is the use of a tert-butyl ester intermediate recommended?

A2: The use of tert-butyl esters as protecting groups for the carboxylic acid functionalities is advantageous due to their stability under various reaction conditions and the relatively mild conditions required for their subsequent removal. This approach helps to prevent unwanted side reactions and simplifies the purification of the final product.

Q3: What are the critical parameters to control during the synthesis to ensure a high yield?

A3: Key parameters to control for maximizing the yield include:

  • Purity of reactants: Using high-purity starting materials is crucial to prevent side reactions.

  • Reaction temperature: Precise temperature control is essential during both the formation of the tetra-ester and the hydrolysis step.

  • Reaction time: Ensuring the reaction proceeds to completion without the formation of degradation products requires careful monitoring of the reaction time.

  • pH control: Maintaining the appropriate pH during the hydrolysis and work-up is critical for the efficient conversion of the ester to the carboxylic acid and for ensuring the stability of the final product.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities may include unreacted starting materials, partially hydrolyzed ester intermediates, and byproducts from side reactions. The specific impurities will depend on the exact synthetic route and reaction conditions employed.

Q5: How can the purity of the final product be enhanced?

A5: Purification of this compound can be achieved through recrystallization from a suitable solvent system. The choice of solvent is critical and may require some experimentation to find the optimal conditions for achieving high purity and yield. Washing the crude product with appropriate solvents can also help in removing specific impurities.

II. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of tetra-tert-butyl 1,1,4,4-butanetetracarboxylate Incomplete reaction; Side reactions due to moisture or improper temperature; Inefficient purification.Ensure all reactants are pure and dry. Optimize reaction time and temperature. Use an appropriate purification method such as column chromatography.
Incomplete hydrolysis of the tetra-tert-butyl ester Insufficient acid catalyst; Inadequate reaction time or temperature; Presence of impurities that inhibit the reaction.Increase the concentration of the acid catalyst. Extend the reaction time or increase the temperature, monitoring for product degradation. Ensure the starting ester is of high purity.
Formation of a colored product Presence of impurities in the starting materials; Degradation of the product at high temperatures; Side reactions leading to colored byproducts.Use high-purity starting materials. Avoid excessive heating during the reaction and purification steps. Consider an oxidative purification step if color persists.
Difficulty in isolating the final product Product is too soluble in the reaction mixture; Incomplete precipitation.Adjust the pH of the solution to minimize the solubility of the carboxylic acid. Cool the solution to a lower temperature to promote precipitation. Consider extraction with a suitable organic solvent.
Product is contaminated with starting materials Incomplete reaction; Inefficient purification.Monitor the reaction progress using techniques like TLC or NMR to ensure completion. Optimize the purification protocol, potentially using a different recrystallization solvent or employing column chromatography.

III. Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via its tert-butyl ester is outlined below. This procedure is based on established chemical principles for similar transformations.

Step 1: Synthesis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate

This step typically involves the alkylation of a malonic ester derivative. A plausible route is the reaction of di-tert-butyl malonate with 1,2-dibromoethane in the presence of a strong base.

  • Materials: Di-tert-butyl malonate, 1,2-dibromoethane, Sodium hydride (or another suitable base), Anhydrous solvent (e.g., THF, DMF).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride in anhydrous solvent.

    • Cool the flask in an ice bath and add a solution of di-tert-butyl malonate in the anhydrous solvent dropwise via the dropping funnel.

    • After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete formation of the enolate.

    • Add a solution of 1,2-dibromoethane in the anhydrous solvent dropwise to the reaction mixture.

    • Heat the reaction mixture to a specific temperature and maintain it for several hours, monitoring the reaction progress by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure tetra-tert-butyl 1,1,4,4-butanetetracarboxylate.

Step 2: Hydrolysis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate

This step involves the removal of the tert-butyl protecting groups to yield the final carboxylic acid.

  • Materials: Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM) or another suitable solvent.

  • Procedure:

    • Dissolve the tetra-tert-butyl 1,1,4,4-butanetetracarboxylate in a suitable solvent such as dichloromethane.

    • Add trifluoroacetic acid to the solution. The ratio of TFA to the ester is critical and should be optimized.

    • Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by TLC or NMR.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents).

IV. Visualizations

Diagram 1: Synthetic Pathway of this compound

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis Di-tert-butyl malonate Di-tert-butyl malonate Reaction_1 Alkylation Di-tert-butyl malonate->Reaction_1 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction_1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_1 Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate Reaction_2 Deprotection Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate->Reaction_2 Reaction_1->Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate Acid (e.g., TFA) Acid (e.g., TFA) Acid (e.g., TFA)->Reaction_2 This compound This compound Reaction_2->this compound Experimental_Workflow Start Start Step1 Step 1: Alkylation of Di-tert-butyl malonate Start->Step1 Purification1 Purification of Tetra-ester (Column Chromatography) Step1->Purification1 Step2 Step 2: Hydrolysis of Tetra-ester Purification1->Step2 Purification2 Purification of Final Product (Recrystallization) Step2->Purification2 Characterization Product Characterization (NMR, MS, etc.) Purification2->Characterization End End Characterization->End

References

Technical Support Center: Synthesis of Butanetetracarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of butanetetracarboxylic acids. The focus is on identifying and mitigating side reactions to improve yield and purity.

Disclaimer

The following information is for guidance purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of butanetetracarboxylic acid, and do their syntheses differ?

A1: The two common isomers are 1,2,3,4-butanetetracarboxylic acid and 1,1,4,4-butanetetracarboxylic acid. Their synthetic routes are substantially different. The 1,2,3,4-isomer is typically synthesized via oxidation of cyclic precursors, while the 1,1,4,4-isomer is accessible through alkylation of malonic esters. This guide will cover both, with a focus on the more commonly reported 1,2,3,4-isomer.

Q2: My final product of 1,2,3,4-butanetetracarboxylic acid is discolored. What are the likely causes?

A2: Discoloration, often a yellow or brown tint, in 1,2,3,4-butanetetracarboxylic acid is a common issue, particularly when using nitric acid as the oxidant. The color is attributed to the presence of nitro-compounds and other color-causing impurities.[1] An oxidative post-treatment, for instance, with hydrogen peroxide, can help to decolorize the product.[1] When synthesizing from tetraalkyl butanetetracarboxylates, impurities in the starting material can also lead to a colored final product. Purification of the tetraester by crystallization prior to hydrolysis is recommended.

Q3: The yield of my 1,2,3,4-butanetetracarboxylic acid is low. What are the potential reasons?

A3: Low yields can result from several factors depending on the synthetic route. In oxidation reactions of tetrahydrophthalic anhydride, incomplete oxidation is a common cause. This can be due to insufficient oxidant, low reaction temperature, or inadequate reaction time. In the hydrolysis of tetraalkyl butanetetracarboxylates, the reaction can be slow and may not go to completion, resulting in a mixture of partially hydrolyzed esters and unreacted starting material. Driving the reaction to completion by removing the alcohol byproduct (e.g., methanol) via distillation is crucial.

Q4: I am attempting the synthesis of this compound from diethyl malonate and 1,2-dibromoethane and obtaining a complex mixture of products. What is happening?

A4: The reaction of diethyl malonate with a dihaloalkane is prone to several side reactions. The primary competing reaction is the dialkylation of the malonate, where a second molecule of the alkylating agent reacts with the mono-alkylated product. With a bifunctional agent like 1,2-dibromoethane, this can lead to the formation of oligomeric or polymeric side products. Intramolecular cyclization to form cyclopropane or cyclobutane derivatives is also a possibility.[2] Careful control of stoichiometry and reaction conditions is essential to favor the desired double alkylation leading to the tetraester precursor of this compound.

Troubleshooting Guides

Synthesis of 1,2,3,4-Butanetetracarboxylic Acid via Oxidation of Tetrahydrophthalic Anhydride
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete oxidation.- Increase the molar ratio of the oxidizing agent (e.g., hydrogen peroxide). - Ensure the reaction temperature is maintained at the optimal level (e.g., 80-110°C for H₂O₂ oxidation). - Extend the reaction time. - In the case of hydrogen peroxide oxidation, ensure the catalyst (e.g., sodium tungstate) is active and present in the correct concentration.
Product Contamination with Intermediates The reaction was not driven to completion.- The oxidation of tetrahydrophthalic anhydride with hydrogen peroxide can proceed through a 4,5-dihydroxyhexahydrophthalic acid intermediate.[3] If this is detected in your product, it indicates incomplete oxidation. Increase reaction time or temperature as described above.
Formation of Colored Impurities Use of nitric acid as an oxidant.- Nitric acid oxidation is known to produce colored byproducts.[1] An oxidative post-treatment can be performed by heating the product with a small amount of hydrogen peroxide.
Runaway Exothermic Reaction The oxidation process is highly exothermic.- Add the oxidizing agent dropwise and with efficient cooling to maintain control over the reaction temperature.[3]
Synthesis of 1,2,3,4-Butanetetracarboxylic Acid via Hydrolysis of Tetraalkyl Butanetetracarboxylate
Issue Potential Cause Troubleshooting Steps
Incomplete Hydrolysis The hydrolysis reaction is slow and reversible.- Use a sufficient concentration of acid catalyst (e.g., sulfuric acid). See the table below for the effect of catalyst concentration on reaction time. - Continuously remove the alcohol byproduct (e.g., methanol) by distillation to drive the equilibrium towards the product. - Increase the reaction temperature.
Presence of Water-Soluble Impurities Impurities present in the starting tetraester.- Purify the tetraalkyl butanetetracarboxylate by crystallization from an appropriate solvent (e.g., methanol for tetramethyl butanetetracarboxylate) before hydrolysis. - Perform an aqueous wash of the molten tetraester before hydrolysis to remove water-soluble impurities.
Product is Difficult to Isolate The product is highly soluble in water.- Isolate the butanetetracarboxylic acid by crystallization, often by cooling the aqueous solution.

Table 1: Effect of Sulfuric Acid Concentration on the Hydrolysis of Tetramethyl 1,2,3,4-Butanetetracarboxylate

Molar Ratio (H₂SO₄:Tetraester)Temperature (°C)Time to 97% Conversion (hours)
0.851033.1
0.281018.5

Data adapted from patent literature.

Synthesis of this compound via Malonic Ester Synthesis
Issue Potential Cause Troubleshooting Steps
Formation of Oligomeric/Polymeric Byproducts Dialkylation of the malonic ester by multiple molecules of 1,2-dibromoethane.- Use a molar excess of diethyl malonate relative to 1,2-dibromoethane to favor the formation of the desired tetraester. - Add the 1,2-dibromoethane slowly to the reaction mixture.
Formation of Cyclic Byproducts Intramolecular reaction of the intermediate.- While challenging to completely avoid, adjusting the concentration and rate of addition may influence the product distribution.
Low Yield of Tetraester Incomplete reaction or loss during workup.- Ensure a sufficiently strong base (e.g., sodium ethoxide) is used to fully deprotonate the malonic ester. - Optimize reaction time and temperature. - Use careful extraction and purification techniques to isolate the desired product.
Incomplete Hydrolysis of the Tetraester Steric hindrance and the presence of four ester groups can make hydrolysis difficult.- Use a strong acid or base and prolonged heating to ensure complete hydrolysis to the tetracarboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Butanetetracarboxylic Acid by Hydrogen Peroxide Oxidation

This protocol is a two-step process involving the formation of a diol intermediate followed by further oxidation.

Step 1: Non-catalytic Oxidation to 4,5-Dihydroxyhexahydrophthalic Acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve tetrahydrophthalic acid in water.

  • Heat the solution to 80-90°C.

  • Slowly add 1.8-2.5 moles of hydrogen peroxide (30-50% solution) per mole of tetrahydrophthalic acid.

  • Maintain the reaction at this temperature for 3-4 hours.

Step 2: Catalytic Oxidation to 1,2,3,4-Butanetetracarboxylic Acid

  • To the solution from Step 1, add a catalyst such as sodium tungstate or phosphotungstic acid (0.4-5% by weight of the intermediate).[3]

  • Add an additional 3.2-3.9 moles of hydrogen peroxide per mole of the initial tetrahydrophthalic acid.

  • Continue heating at 80-90°C for several hours until the reaction is complete (monitor by a suitable analytical technique like HPLC).

  • Cool the reaction mixture to induce crystallization of the product.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound (Proposed Route)

Step 1: Synthesis of Tetraethyl 1,1,4,4-Butanetetracarboxylate

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at a controlled temperature (e.g., below 50°C).

  • After the addition is complete, slowly add 0.5 equivalents of 1,2-dibromoethane.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude tetraester by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

  • Reflux the purified tetraester with an excess of concentrated hydrochloric acid or a solution of sodium hydroxide in water/ethanol.

  • Continue heating until the hydrolysis is complete (monitor by the disappearance of the ester starting material).

  • If basic hydrolysis was used, acidify the reaction mixture with concentrated HCl.

  • Remove the solvent under reduced pressure and isolate the crude tetracarboxylic acid.

  • Recrystallize the product from a suitable solvent (e.g., water or an organic solvent mixture).

Visualizations

Side_Reactions_in_Malonic_Ester_Synthesis malonate Diethyl Malonate + Base desired_product Tetraethyl 1,1,4,4-Butanetetracarboxylate (Desired Product) malonate->desired_product Desired Reaction (2 eq. Malonate + 1 eq. Dibromoethane) oligomer Oligomeric/Polymeric Byproducts malonate->oligomer Side Reaction (Excess Dibromoethane) cyclobutane Cyclobutane-1,1,2,2-tetracarboxylate (Cyclic Byproduct) malonate->cyclobutane Potential Intramolecular Side Reaction dibromoethane 1,2-Dibromoethane dibromoethane->desired_product dibromoethane->oligomer dibromoethane->cyclobutane

Caption: Potential reaction pathways in the synthesis of the precursor to this compound.

Hydrolysis_Troubleshooting_Workflow start Start: Hydrolysis of Tetraalkyl Butanetetracarboxylate check_completion Is the reaction complete? start->check_completion incomplete Incomplete Hydrolysis (Mixture of esters and acids) check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_catalyst Increase Acid Catalyst Concentration incomplete->increase_catalyst increase_temp Increase Reaction Temperature incomplete->increase_temp remove_alcohol Continuously Remove Alcohol Byproduct incomplete->remove_alcohol increase_catalyst->check_completion increase_temp->check_completion remove_alcohol->check_completion isolate Isolate Product complete->isolate

Caption: Troubleshooting workflow for incomplete hydrolysis of tetraalkyl butanetetracarboxylates.

References

Technical Support Center: Scaling Up the Synthesis of 1,1,4,4-Butanetetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,4,4-Butanetetracarboxylic Acid, with a focus on scaling up the production.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process:

  • Synthesis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate: This intermediate is synthesized via a Michael addition reaction.

  • Hydrolysis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate: The final product is obtained by hydrolyzing the tetraester.

While a detailed, publicly available, step-by-step protocol for the synthesis of the tetra-tert-butyl ester is not readily found in the searched literature, the general approach involves the reaction of a malonic ester derivative with a suitable Michael acceptor.

The hydrolysis of the tetraalkyl ester to the final acid is a critical step, and a detailed protocol is provided in U.S. Patent 5,298,653 A. The following is a representative procedure based on the principles outlined in the patent for the hydrolysis of a tetramethyl ester, which can be adapted for the tetra-tert-butyl ester with considerations for the increased steric hindrance.

Hydrolysis of Tetraalkyl Butanetetracarboxylate:

  • Materials:

    • Tetraalkyl 1,1,4,4-butanetetracarboxylate

    • Water

    • Acid catalyst (e.g., Sulfuric acid, Phosphoric acid)

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer, a distillation head, and a condenser, add the tetraalkyl butanetetracarboxylate and water.

    • Heat the mixture to the desired reaction temperature (e.g., 100-103°C).

    • Carefully add the acid catalyst to the reaction mixture.

    • Continuously remove the alcohol byproduct (e.g., methanol or tert-butanol) and some water by distillation to drive the reaction to completion.

    • Continuously or intermittently add water to the reactor to maintain a constant reaction volume.

    • Monitor the reaction progress by analyzing the amount of alcohol collected.

    • Upon completion, the reaction mixture contains an aqueous solution of this compound.

    • The crude product can be purified by crystallization.

Data Presentation

The following table summarizes the quantitative data for the hydrolysis of tetramethyl 1,2,3,4-butanetetracarboxylate to butanetetracarboxylic acid under various conditions, as described in U.S. Patent 5,298,653 A. These conditions can serve as a starting point for optimizing the hydrolysis of the 1,1,4,4-isomer.

CatalystCatalyst Concentration (mol)Substrate (mol)Temperature (°C)Reaction Time (h)Conversion (%)
Sulfuric Acid0.2010.235103599.8[1]
Sulfuric Acid0.0650.2361018.597.0[1]
Phosphoric Acid0.00680.1511005490[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Synthesis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield - Inactive or insufficient base. - Low quality of starting materials (e.g., wet solvent or reagents). - Incorrect reaction temperature.- Use a fresh, strong base (e.g., sodium hydride, potassium tert-butoxide). - Ensure all solvents and reagents are anhydrous. - Optimize the reaction temperature; Michael additions can be sensitive to temperature.
Formation of multiple byproducts - Side reactions such as self-condensation of the malonic ester. - Polymerization of the Michael acceptor.- Control the rate of addition of the base or the Michael acceptor. - Maintain a consistent and optimized reaction temperature. - Use an appropriate solvent to minimize side reactions.

Hydrolysis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate

Issue Possible Cause(s) Suggested Solution(s)
Incomplete hydrolysis - Insufficient catalyst concentration. - Inefficient removal of tert-butanol. - Steric hindrance of the tert-butyl groups.- Increase the concentration of the acid catalyst.[1] - Ensure efficient distillation of the tert-butanol to drive the equilibrium towards the product. - Increase the reaction temperature and/or reaction time. - Consider using a stronger acid catalyst.
Product discoloration (yellowing) - Presence of color-causing impurities in the starting tetraester. - Degradation of the product at high temperatures.- Purify the tetraester intermediate before hydrolysis.[1] - Perform an oxidative treatment of the final product with an oxidizing agent like hydrogen peroxide.[1] - Avoid excessively high reaction temperatures during hydrolysis.
Difficulty in product isolation/crystallization - Product is highly soluble in the reaction mixture. - Presence of impurities that inhibit crystallization.- Concentrate the reaction mixture by removing water. - Cool the solution to a lower temperature to induce crystallization. - Add a co-solvent in which the product is less soluble. - Purify the crude product using techniques like column chromatography before crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of the tetra-tert-butyl ester so slow?

A1: The hydrolysis is slow primarily due to the significant steric hindrance provided by the four tert-butyl groups. These bulky groups make it difficult for water molecules to attack the carbonyl carbons of the ester groups. To overcome this, higher reaction temperatures, higher concentrations of a strong acid catalyst, and efficient removal of the tert-butanol byproduct are necessary to drive the reaction to completion.

Q2: What are the key safety precautions when scaling up this synthesis?

A2: When scaling up, it is crucial to consider the following:

  • Exothermic Reactions: The hydrolysis reaction can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to manage the heat generated.

  • Pressure Build-up: The distillation of tert-butanol will cause pressure to build in a closed system. Ensure the reaction vessel is properly vented.

  • Corrosive Reagents: Strong acids like sulfuric acid are highly corrosive. Use appropriate personal protective equipment (PPE) and handle them in a well-ventilated fume hood.

  • Flammable Solvents: If organic solvents are used in the purification steps, be aware of their flammability and take appropriate precautions.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The progress of the reaction can be monitored by quantifying the amount of tert-butanol collected in the distillate.[1] Techniques like gas chromatography (GC) can be used for accurate quantification. Alternatively, you can take small aliquots from the reaction mixture and analyze them using High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting material and the appearance of the product.

Q4: What are the most common impurities in the final product?

A4: Common impurities may include:

  • Unreacted or partially hydrolyzed tetraester.

  • Color-causing degradation products.

  • Residual acid catalyst.

  • Side products from the initial Michael addition reaction.

Q5: What is the best way to purify the final this compound?

A5: Crystallization from water is a common and effective method for purification.[1] For higher purity, recrystallization from a suitable solvent system may be necessary. If colored impurities are present, an oxidative treatment with hydrogen peroxide followed by crystallization can be effective.[1]

Visualizations

Experimental Workflow

G Overall Synthesis Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification start Malonic Ester Derivative + Michael Acceptor ester_reaction Michael Addition Reaction (Base Catalyzed) start->ester_reaction ester_product Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate ester_reaction->ester_product hydrolysis_reaction Acid-Catalyzed Hydrolysis ester_product->hydrolysis_reaction hydrolysis_product Crude this compound hydrolysis_reaction->hydrolysis_product purification Crystallization hydrolysis_product->purification final_product Pure this compound purification->final_product G Hydrolysis Troubleshooting start Incomplete Hydrolysis? check_catalyst Is catalyst concentration sufficient? start->check_catalyst Yes increase_catalyst Increase catalyst concentration check_catalyst->increase_catalyst No check_removal Is tert-butanol removal efficient? check_catalyst->check_removal Yes success Problem Resolved increase_catalyst->success improve_distillation Improve distillation efficiency check_removal->improve_distillation No check_temp_time Are reaction temperature and time adequate? check_removal->check_temp_time Yes improve_distillation->success increase_temp_time Increase temperature/time check_temp_time->increase_temp_time No check_temp_time->success Yes increase_temp_time->success

References

Technical Support Center: 1,1,4,4-Butanetetracarboxylic Acid (BTCA) Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 1,1,4,4-Butanetetracarboxylic acid (BTCA).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques used to characterize this compound?

A1: The primary analytical techniques for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its chemical structure and purity.[1] Titration methods are also employed to determine the purity and the equilibrium binding constants of BTCA with various ions.[1]

Q2: What are the main challenges in the analysis of 1,1,4,4-BTCA?

A2: Key challenges include:

  • Purity Assessment: Industrial grade BTCA may contain impurities and color-causing contaminants that can interfere with analysis and applications.

  • Isomer Differentiation: It is crucial to distinguish 1,1,4,4-BTCA from its isomer, 1,2,3,4-BTCA, as they may have different physical and chemical properties.

  • Solubility: While generally soluble in water and polar organic solvents, achieving high concentrations for certain analyses can be challenging. The solubility of carboxylic acids can be pH-dependent.[2]

  • Hygroscopicity: Carboxylic acids can be hygroscopic, which can affect the accuracy of weighing for quantitative analysis.

Q3: How can I improve the solubility of 1,1,4,4-BTCA for analysis?

A3: To improve the solubility of 1,1,4,4-BTCA in aqueous solutions, you can:

  • Adjust the pH: Increasing the pH by adding a base (e.g., sodium hydroxide or sodium bicarbonate) will deprotonate the carboxylic acid groups, forming a more soluble carboxylate salt.[2]

  • Use a co-solvent: Adding a polar organic solvent like methanol or ethanol can enhance solubility.

  • Gentle heating and sonication: These techniques can help to dissolve the compound more quickly.

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing in Reversed-Phase HPLC Analysis of 1,1,4,4-BTCA

Possible Cause Troubleshooting Step
Secondary Interactions Acidic silanol groups on the silica-based column can interact with the carboxylic acid groups of BTCA.
Solution: Use an end-capped column or add a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol interactions.
Column Overload Injecting too concentrated a sample can lead to peak distortion.
Solution: Dilute the sample and reinject.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and retention of BTCA.
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid groups to ensure it is in a single, non-ionized form.
Contamination The column or guard column may be contaminated.
Solution: Wash the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol). Replace the guard column if necessary.
Titration for Purity Assessment

Issue: Inaccurate or Inconsistent Results in Acid-Base Titration of 1,1,4,4-BTCA

Possible Cause Troubleshooting Step
Hygroscopic Nature of Sample BTCA may have absorbed moisture from the atmosphere, leading to inaccurate weighing.
Solution: Dry the sample in a vacuum oven at a low temperature before weighing. Store the sample in a desiccator.
Incomplete Dissolution The sample may not be fully dissolved before starting the titration.
Solution: Ensure complete dissolution by using an appropriate solvent (e.g., deionized water with gentle heating or a small amount of base to aid dissolution) and stirring.
Incorrect Endpoint Determination Difficulty in visually determining the endpoint with an indicator.
Solution: Use a potentiometric titrator with a pH electrode for more accurate endpoint determination. Perform a titration of a known standard to verify the method.
Carbon Dioxide Interference Dissolved CO2 from the atmosphere can react with the titrant (e.g., NaOH), leading to errors.
Solution: Use freshly boiled and cooled deionized water for preparing solutions. Purge the titration vessel with nitrogen gas.

Experimental Protocols

General Characterization Workflow for this compound

cluster_0 Sample Preparation cluster_1 Qualitative & Quantitative Analysis cluster_2 Data Interpretation & Reporting A Obtain/Synthesize 1,1,4,4-BTCA B Dry Sample (Vacuum Oven) A->B C Accurately Weigh B->C D Dissolve in Appropriate Solvent C->D E NMR Analysis (1H, 13C) D->E F Mass Spectrometry (e.g., ESI-MS) D->F G HPLC Analysis (Purity) D->G H Titration (Purity/Assay) D->H I Confirm Structure E->I F->I J Determine Purity G->J H->J K Final Report I->K J->K

Caption: General workflow for the characterization of 1,1,4,4-BTCA.

Protocol 1: Purity Determination by HPLC (General Method)
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 10 mg of 1,1,4,4-BTCA and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Structural Confirmation by NMR Spectroscopy (General Method)
  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher).

  • Sample Preparation: Dissolve 10-20 mg of 1,1,4,4-BTCA in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a pH adjustment to ensure solubility).

  • ¹H NMR: Acquire a proton NMR spectrum. The expected spectrum for 1,1,4,4-BTCA would show signals corresponding to the methylene (-CH2-) and methine (-CH-) protons.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. The expected spectrum would show signals for the carboxylic acid carbons and the aliphatic carbons.

Protocol 3: Molecular Weight Verification by Mass Spectrometry (General Method)
  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of 1,1,4,4-BTCA (approx. 1 mg/mL) in a suitable solvent such as a mixture of water and methanol.

  • Analysis Mode: Operate in negative ion mode to observe the deprotonated molecule [M-H]⁻. The theoretical exact mass of 1,1,4,4-BTCA is 234.0376 g/mol .

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

Protocol 4: Purity Assay by Titration (General Method)
  • Principle: A quantitative analysis based on the neutralization reaction between the carboxylic acid groups of BTCA and a standardized basic solution.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein indicator or a pH meter.

  • Procedure:

    • Accurately weigh approximately 150-200 mg of dried 1,1,4,4-BTCA into a flask.

    • Dissolve the sample in about 50 mL of deionized water. Gentle heating may be required.

    • Add 2-3 drops of phenolphthalein indicator or insert a calibrated pH electrode.

    • Titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed (for indicator) or the final equivalence point is reached (for potentiometric titration).

    • Record the volume of NaOH solution used.

    • Calculate the purity based on the stoichiometry of the reaction (1 mole of 1,1,4,4-BTCA reacts with 4 moles of NaOH).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀O₈
Molecular Weight 234.16 g/mol
Appearance White to off-white powder
CAS Number 4435-38-5

Mandatory Visualization

Troubleshooting Logic for HPLC Peak Tailing

Start HPLC Peak Tailing Observed Check1 Is the column appropriate for carboxylic acid analysis? Start->Check1 Action1_Yes Use a column with end-capping or a polymer-based column. Check1->Action1_Yes No Check2 Is the mobile phase pH controlled? Check1->Check2 Yes Action1_Yes->Check2 Action2_No Add acid (e.g., 0.1% H3PO4 or TFA) to the mobile phase. Check2->Action2_No No Check3 Is the sample concentration too high? Check2->Check3 Yes Action2_No->Check3 Action3_Yes Dilute the sample and reinject. Check3->Action3_Yes Yes Check4 Is the column old or contaminated? Check3->Check4 No Action3_Yes->Check4 Action4_Yes Wash the column with a strong solvent or replace it. Check4->Action4_Yes Yes End Peak Shape Improved Check4->End No Action4_Yes->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Validation & Comparative

Unraveling the Elusive Structure: A Crystallographic Comparison of 1,1,4,4-Butanetetracarboxylic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The validation of the three-dimensional structure of 1,1,4,4-butanetetracarboxylic acid through single-crystal X-ray crystallography presents significant challenges, with reports indicating difficulties in obtaining the acid in a crystalline form suitable for analysis. This guide provides a comparative analysis of the structural data available for a co-crystal of its isomer, 1,2,3,4-butanetetracarboxylic acid, alongside other relevant polycarboxylic acids used in crystal engineering and as crosslinking agents. The experimental data herein offers researchers and drug development professionals insights into the crystallographic characteristics and performance of these compounds.

While a definitive crystal structure for pure this compound remains elusive, a co-crystal of its structural isomer, 1,2,3,4-butanetetracarboxylic acid, with 4,4'-bipyridine has been successfully characterized.[1][2] This provides valuable information on the molecular conformation and hydrogen bonding capabilities of a closely related molecule. For comparative purposes, this guide includes crystallographic data for two aromatic polycarboxylic acids, pyromellitic acid and mellitic acid, which are often employed in crystal engineering and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the 1:1 co-crystal of 1,2,3,4-butanetetracarboxylic acid with 4,4'-bipyridine, as well as for pyromellitic acid dihydrate and mellitic acid. These alternatives provide a basis for understanding the packing and hydrogen bonding motifs that can be expected from polycarboxylic acids.

Parameter1,2,3,4-Butanetetracarboxylic acid : 4,4'-Bipyridine (1:1)[1]Pyromellitic Acid Dihydrate[3]Mellitic Acid[4]
Crystal System TriclinicTriclinicOrthorhombic
Space Group P-1P-1Pccn
Unit Cell Dimensions a = 5.642 Å, b = 6.966 Å, c = 11.680 Å, α = 73.55°, β = 81.34°, γ = 73.85°a = 10.05 Å, b = 6.46 Å, c = 5.44 Å, α = 74.5°, β = 112.2°, γ = 77.3°a = 8.14 Å, b = 16.50 Å, c = 19.05 Å
Key Hydrogen Bonds Strong O-H···N hydrogen bonds between the carboxylic acid and bipyridine. Intermolecular O-H···O hydrogen bonds between carboxylic acid groups.Four types of O-H···O hydrogen bonds forming a three-dimensional network.Hydrogen bonds between carboxyl groups linking molecules into layers.
Molecular Conformation The carboxylic acid groups are twisted with respect to the butane backbone.One carboxyl group is twisted by 17.9° and the other by 74.5° out of the plane of the benzene ring.[3]Carboxyl groups are tilted with respect to the benzene ring.[4]
Performance as Crosslinking Agents

1,2,3,4-Butanetetracarboxylic acid (BTCA) is a well-known formaldehyde-free crosslinking agent, particularly for cellulose-based materials.[5] Its performance has been compared with other polycarboxylic acids, providing insights into the structure-property relationships of these molecules in practical applications.

Crosslinking AgentWrinkle Recovery Angle (°)Tearing Strength Retention (%)Whiteness Index
1,2,3,4-Butanetetracarboxylic acid (BTCA) ~262~30-40High
Citric Acid (CA) ~245Lower than BTCALower than BTCA
P(TAA-AA) ~262~62.9High

Data compiled from studies on cotton fabrics. P(TAA-AA) is a copolymer of trans-aconitic acid and acrylic acid.[6]

The data suggests that while BTCA is an effective crosslinking agent, other polycarboxylic acids and copolymers can offer comparable or even superior performance in terms of properties like tearing strength retention.[6] The number and spatial arrangement of the carboxylic acid groups play a crucial role in the crosslinking efficiency and the resulting properties of the treated material.[7]

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of a molecular structure by single-crystal X-ray diffraction is a definitive analytical technique.[8] The general workflow for this process is outlined below.

A suitable single crystal of the compound of interest is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular geometry.

Co-crystallization of Carboxylic Acids

Co-crystallization is a valuable technique for obtaining crystalline solids of compounds that are otherwise difficult to crystallize.[9][10] This is particularly relevant for this compound.

A common method for co-crystallization is slow evaporation from solution. The target carboxylic acid and a suitable co-former (often a compound with complementary hydrogen bonding sites, such as a pyridine derivative) are dissolved in a common solvent or solvent mixture.[11] The solution is then allowed to evaporate slowly, leading to the formation of co-crystals. Other techniques include liquid-assisted grinding and slurry conversion.[9][11] The selection of the co-former is crucial and is often guided by principles of crystal engineering and supramolecular chemistry.[10]

Visualizing the Crystallographic Workflow

The following diagram illustrates the logical workflow for the structural validation of a challenging compound like this compound via X-ray crystallography.

G cluster_0 Direct Crystallization Attempts cluster_1 Co-crystallization Approach A Compound Synthesis & Purification (this compound) B Crystal Growth Screening (Slow Evaporation, Vapor Diffusion, etc.) A->B C Single Crystal X-ray Diffraction B->C Crystals Obtained F Failure to Obtain Suitable Crystals B->F No Crystals D Structure Solution & Refinement C->D E Successful Structure Validation D->E G Co-former Selection (e.g., 4,4'-Bipyridine) F->G H Co-crystallization Screening G->H I Single Crystal X-ray Diffraction of Co-crystal H->I Co-crystals Obtained J Structure Solution & Refinement I->J K Successful Co-crystal Structure Validation J->K

Caption: Workflow for X-ray crystallography, including the co-crystallization strategy for challenging compounds.

References

A Researcher's Guide to the Comparative Analysis of Metal Ion Affinity for Butanetetracarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Butanetetracarboxylic acid presents several isomers, with the most common being 1,2,3,4-butanetetracarboxylic acid and 1,1,4,4-butanetetracarboxylic acid. Furthermore, 1,2,3,4-butanetetracarboxylic acid exists as two diastereomers: a meso form and a racemic (R,R)/(S,S) pair.[1] The spatial arrangement of the carboxylic acid groups in these isomers is expected to significantly influence their coordination chemistry and affinity for various metal ions. A study on this compound has reported its binding with Ca(II) and Mg(II), highlighting its potential as a chelating agent.[2]

Hypothetical Comparative Data on Metal Ion Affinity

A comparative study would yield stability constants (log K) for the formation of metal-ligand complexes. The following table illustrates how such data should be structured for a clear comparison. The values presented here are for illustrative purposes only and would need to be determined experimentally.

Metal Ion1,1,4,4-BTCA (log K₁)meso-1,2,3,4-BTCA (log K₁)racemic-1,2,3,4-BTCA (log K₁)
Ca(II)ValueValueValue
Mg(II)ValueValueValue
Cu(II)ValueValueValue
Zn(II)ValueValueValue
Fe(II)ValueValueValue
Fe(III)ValueValueValue
Mn(II)ValueValueValue
Ni(II)ValueValueValue
Co(II)ValueValueValue
Cd(II)ValueValueValue

Note: log K₁ refers to the stepwise stability constant for the formation of the 1:1 metal-ligand complex. Further constants (log K₂, β₂, etc.) can be determined and tabulated as well.

Experimental Protocols for Determining Metal Ion Affinity

To generate the comparative data, several established methods can be employed. The choice of method will depend on the specific metal-ligand system and the available instrumentation.

Potentiometric Titration

This is a highly accurate and widely used method for determining stability constants in solution.[3][4][5][6] It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the butanetetracarboxylic acid isomer, the metal salt (e.g., nitrate or perchlorate salts to minimize coordination of the anion), a strong acid (e.g., HNO₃ or HClO₄), and a carbonate-free strong base (e.g., NaOH or KOH) of accurately known concentrations.

    • Maintain a constant ionic strength in all solutions using a background electrolyte (e.g., KNO₃ or NaClO₄).

  • Titration Procedure:

    • Calibrate a pH electrode and meter using standard buffer solutions.

    • In a thermostated vessel, titrate a solution containing the BTCA isomer and the metal ion with the standardized strong base.

    • Record the pH of the solution after each addition of the titrant, allowing the solution to reach equilibrium.

    • Perform separate titrations of the strong acid alone and the BTCA isomer alone to determine the protonation constants of the ligand.

  • Data Analysis:

    • The titration data (pH vs. volume of base added) is used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion.

    • Computer programs such as HYPERQUAD or SUPERQUAD are then used to refine the stability constants (log K) by fitting the experimental data to a chemical model of the equilibria in solution.

Spectrophotometry

This method is suitable for metal-ligand systems where complex formation results in a change in the UV-Vis absorption spectrum.[7][8][9]

Methodology:

  • Solution Preparation:

    • Prepare a series of solutions with a constant concentration of either the metal ion or the ligand, and a varying concentration of the other component.

    • Maintain constant pH and ionic strength across all solutions.

  • Spectral Measurements:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

    • Identify the wavelength(s) of maximum absorbance change upon complex formation.

  • Data Analysis:

    • Use methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex.

    • The absorbance data can be used with computational software to calculate the stability constants.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).[10][11][12][13][14]

Methodology:

  • Sample Preparation:

    • Prepare solutions of the BTCA isomer and the metal salt in the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the BTCA isomer solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.

    • Perform a series of injections of the metal solution into the sample cell while monitoring the heat change.

  • Data Analysis:

    • The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

    • The resulting titration curve (heat change vs. molar ratio) is fitted to a binding model to determine the binding constant (K), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the experimental methods described above.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Stock Solutions (BTCA Isomer, Metal Salt, Acid, Base) P2 Maintain Constant Ionic Strength P1->P2 E1 Calibrate pH Electrode P2->E1 E2 Titrate Sample with Standard Base E1->E2 E3 Record pH vs. Volume E2->E3 A1 Calculate Protonation Constants of Ligand E3->A1 A2 Model Metal-Ligand Equilibria A1->A2 A3 Determine Stability Constants (log K) A2->A3

Potentiometric Titration Workflow

Spectrophotometry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Solutions with Varying [Metal]/[Ligand] P2 Maintain Constant pH and Ionic Strength P1->P2 E1 Record UV-Vis Spectra P2->E1 E2 Identify Wavelength of Max Absorbance Change E1->E2 A1 Determine Stoichiometry (e.g., Job's Plot) E2->A1 A2 Fit Absorbance Data to Binding Model A1->A2 A3 Calculate Stability Constants (log K) A2->A3

Spectrophotometry Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare BTCA and Metal Solutions in Same Buffer P2 Degas Solutions P1->P2 E1 Load Samples into ITC P2->E1 E2 Titrate Metal into BTCA E1->E2 E3 Measure Heat Change E2->E3 A1 Integrate Heat Peaks E3->A1 A2 Fit Isotherm to Binding Model A1->A2 A3 Determine K, ΔH, n, ΔG, and ΔS A2->A3

Isothermal Titration Calorimetry Workflow

References

A Comparative Guide to Chelating Agents: 1,1,4,4-Butanetetracarboxylic Acid vs. EDTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard, renowned for its broad-spectrum metal ion chelation capabilities. However, emerging alternatives such as 1,1,4,4-Butanetetracarboxylic acid (BTCA) are gathering interest. This guide provides a detailed, objective comparison of BTCA and EDTA, supported by available experimental data, to aid in the informed selection of the most suitable chelating agent for your specific application.

Molecular Structure and Chelating Properties

The efficacy of a chelating agent is intrinsically linked to its molecular structure, which dictates its ability to form stable, coordinate bonds with metal ions.

This compound (BTCA) is a tetracarboxylic acid with the potential to act as a chelating agent through its four carboxylate groups. Its structure is characterized by a flexible butane backbone.

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form six bonds with a single metal ion through its four carboxylate groups and two tertiary amine groups.[1] This multi-dentate nature results in the formation of highly stable, cage-like complexes with a wide variety of metal ions.[2]

Comparative Performance Data: Stability Constants

The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a more stable complex. While comprehensive comparative data for BTCA across a wide range of metal ions is limited in publicly available literature, some studies have determined its binding affinity for specific divalent cations.

Chelating AgentMetal IonLog K (Stability Constant)
This compound (BTCA) Ca(II)Data not available in a directly comparable format
Mg(II)Data not available in a directly comparable format
Ethylenediaminetetraacetic acid (EDTA) Ca(II)10.65[3]
Mg(II)8.79[3]
Fe(II)14.30[3]
Fe(III)25.1[3]
Cu(II)18.78[3]
Zn(II)16.5[3]
Co(II)16.45[3]
Ni(II)18.4[3]
Mn(II)13.89[3]
Al(III)16.4[3]

Note: The stability constants for BTCA with Ca(II) and Mg(II) have been determined in at least one study, but are not presented here in a directly comparable format to the widely published values for EDTA due to potential variations in experimental conditions. Researchers should consult the primary literature for specific experimental details.

pH Dependence of Chelation

The effectiveness of both BTCA and EDTA as chelating agents is highly dependent on the pH of the solution. The carboxylate groups of both molecules must be deprotonated to effectively bind to metal ions.

pH_Dependence BTCA_protonated BTCA (Protonated) BTCA_deprotonated BTCA (Deprotonated) Effective Chelator BTCA_protonated->BTCA_deprotonated Increasing pH High_pH High pH EDTA_protonated EDTA (Protonated) EDTA_deprotonated EDTA (Deprotonated) Highly Effective Chelator EDTA_protonated->EDTA_deprotonated Increasing pH Low_pH Low pH

Caption: pH-dependent speciation of BTCA and EDTA.

At lower pH values, the carboxyl groups are protonated, reducing the chelating ability of both molecules. As the pH increases, deprotonation occurs, making the lone pair electrons on the oxygen atoms available for coordination with metal ions. EDTA's two amino groups also have pKa values, and their deprotonation at higher pH further enhances its chelating strength.

Experimental Protocols: Determination of Stability Constants

A common and reliable method for determining the stability constants of metal-chelator complexes is potentiometric titration .

Principle

This method involves monitoring the change in the potential of an ion-selective electrode (or a pH electrode) as a solution of the metal ion is titrated with the chelating agent. The stability constant is calculated from the titration curve data.

Experimental Workflow

Potentiometric_Titration_Workflow cluster_preparation Solution Preparation cluster_titration Titration cluster_data Data Acquisition & Analysis Metal_Solution Prepare standard solution of metal salt Titration_Cell Titration Cell: Metal solution + Buffer Metal_Solution->Titration_Cell Chelator_Solution Prepare standard solution of chelating agent (e.g., BTCA or EDTA) Burette Burette: Chelating agent solution Chelator_Solution->Burette Buffer_Solution Prepare buffer solution to maintain constant pH Buffer_Solution->Titration_Cell Electrodes Ion-Selective Electrode & Reference Electrode Titration_Cell->Electrodes Burette->Titration_Cell Add titrant incrementally pH_Meter pH/mV Meter Electrodes->pH_Meter Measure Potential/pH Titration_Curve Generate Titration Curve (Potential vs. Volume of Titrant) pH_Meter->Titration_Curve Calculation Calculate Stability Constant (log K) Titration_Curve->Calculation

Caption: Workflow for potentiometric titration.

Materials and Reagents:

  • Standardized solution of the metal salt of interest

  • Standardized solution of the chelating agent (BTCA or EDTA)

  • Buffer solution to maintain a constant pH

  • High-purity water

  • Potentiometer with an appropriate ion-selective electrode and a reference electrode

Procedure:

  • Calibrate the electrode system using standard solutions.

  • Place a known volume and concentration of the metal ion solution into a thermostatted titration vessel.

  • Add the buffer solution to maintain the desired pH.

  • Immerse the electrodes in the solution and allow the potential reading to stabilize.

  • Incrementally add the chelating agent solution from a burette.

  • Record the potential reading after each addition, ensuring equilibrium is reached.

  • Continue the titration past the equivalence point.

  • Plot the potential (or pH) as a function of the volume of titrant added.

  • The stability constant is then calculated from the titration data using appropriate software or mathematical models that account for the concentrations of all species in solution at equilibrium.

Logical Relationship: Factors Influencing Chelation Efficacy

The overall effectiveness of a chelating agent is a multifactorial issue.

Chelation_Factors cluster_properties Chelator Properties cluster_conditions System Conditions Chelation_Efficacy Chelation Efficacy Structure Molecular Structure (Denticity) Structure->Chelation_Efficacy pKa pKa Values pKa->Chelation_Efficacy pH Solution pH pH->Chelation_Efficacy Metal_Ion Metal Ion Properties (Charge, Size) Metal_Ion->Chelation_Efficacy Competing_Ions Presence of Competing Ions Competing_Ions->Chelation_Efficacy

Caption: Factors influencing chelation efficacy.

Conclusion

EDTA remains a highly effective and versatile chelating agent due to its hexadentate nature, which allows it to form exceptionally stable complexes with a broad range of metal ions. Its properties are well-documented, providing a high degree of predictability in various applications.

This compound presents a structurally different alternative. While it possesses four carboxylate groups for potential metal chelation, the available data on its stability constants with various metal ions is not as extensive as that for EDTA. The existing research indicates its capacity to bind divalent cations like Ca(II) and Mg(II).

For researchers and drug development professionals, the choice between BTCA and EDTA will depend on the specific requirements of the application. For broad-spectrum, high-strength chelation, EDTA is the well-established choice with a wealth of supporting data. BTCA may be considered in applications where its specific structural properties or potential biocompatibility advantages are of primary interest, though further research is needed to fully characterize its chelation profile against a wider array of metal ions and to directly compare its performance with EDTA under identical conditions. The experimental protocols outlined in this guide can serve as a foundation for conducting such comparative studies to generate the necessary data for an informed decision.

References

Performance Showdown: A Comparative Guide to Crosslinking Agents for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 1,1,4,4-Butanetetracarboxylic acid (BTCA) and its alternatives, citric acid and glutaraldehyde, in the formulation of advanced drug delivery platforms.

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of the final properties of a polymer-based drug delivery system. An ideal crosslinker should not only ensure the structural integrity of the hydrogel or nanoparticle matrix but also be biocompatible and allow for controlled degradation and drug release. This guide provides a comparative overview of this compound (BTCA), a non-toxic and formaldehyde-free crosslinker, against two commonly used alternatives: citric acid, another non-toxic crosslinker, and glutaraldehyde, a highly efficient but potentially cytotoxic agent. This comparison is based on their performance in specific applications, supported by experimental data.

At a Glance: Key Performance Metrics

The selection of a crosslinking agent significantly impacts the physicochemical properties of hydrogels, which in turn govern their suitability for specific drug delivery applications. The following tables summarize the key performance indicators for hydrogels crosslinked with BTCA, citric acid, and glutaraldehyde. It is important to note that direct comparative studies involving BTCA for drug delivery are limited; therefore, some of the data for BTCA is derived from studies on related applications such as superabsorbent hydrogels and wound dressings.

Performance MetricThis compound (BTCA)Citric AcidGlutaraldehyde
Biocompatibility/Toxicity Generally considered non-toxic.[1]Non-toxic and biocompatible.[2][3]Known to exhibit cytotoxicity, requiring thorough removal of unreacted residues.[4][5]
Crosslinking Efficiency Effective, particularly at elevated temperatures, forming stable ester bonds.Moderate, often requires a catalyst and thermal treatment for efficient esterification.[2][6]Highly efficient, with rapid reaction kinetics at room temperature.[7][8]
Mechanical Strength Imparts good mechanical properties and stability to the polymer matrix.Can enhance mechanical properties, though may result in more flexible structures compared to glutaraldehyde.[3][9]Significantly increases mechanical strength, leading to more rigid hydrogels.[9]
Swelling Capacity Can produce superabsorbent hydrogels with very high swelling ratios.[10]Generally leads to hydrogels with good to high swelling capacity.[9]Tends to reduce the swelling ratio due to higher crosslinking density.
Degradation Biodegradable through hydrolysis of ester bonds.[10]Crosslinked hydrogels are biodegradable.Can form stable crosslinks that may slow down degradation.

In-Depth Performance Analysis

Mechanical Properties

The mechanical strength of a hydrogel is crucial for maintaining its structural integrity during handling, administration, and within the physiological environment.

Table 1: Comparison of Mechanical Properties of Crosslinked Gelatin-Based Hydrogels

Crosslinking AgentTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Source
Citric Acid Lower than glutaraldehyde-crosslinked hydrogels34098[9]
Glutaraldehyde Higher than citric acid-crosslinked hydrogels350-[9]
BTCA Data from direct comparative studies with gelatin for drug delivery is not readily available. However, BTCA is known to improve the mechanical properties of crosslinked polymers.--

Note: The values for citric acid and glutaraldehyde are from a study comparing their use in gelatin hydrogels reinforced with cellulose nanocrystals.

Swelling and Water Uptake

The swelling behavior of a hydrogel influences drug loading and the diffusion-controlled release of therapeutic agents.

Table 2: Comparison of Swelling Properties of Crosslinked Hydrogels

Crosslinking AgentPolymer MatrixSwelling Ratio (%)Key FindingsSource
BTCA Cellulose~72,000 (in deionized water)Produces superabsorbent hydrogels with exceptionally high water uptake.[10]
Citric Acid GelatinHigher than glutaraldehyde-crosslinked hydrogelsDemonstrates enhanced swelling capacity.[9]
Glutaraldehyde GelatinLower than citric acid-crosslinked hydrogelsHigher crosslinking density limits water absorption.
Glutaraldehyde κ-carrageenan-gelatin1801.385 ± 94.31Indicates high potential to absorb water.[11]
Biocompatibility

For any material intended for biomedical applications, cytotoxicity is a primary concern.

Table 3: Cytotoxicity Profile of Crosslinking Agents

Crosslinking AgentCytotoxicity AssessmentOutcomeSource
BTCA Inferred from use in medical textile applications like wound dressings.Considered non-toxic and a safe alternative to formaldehyde-based crosslinkers.[1]
Citric Acid MTT assay on L929 cells with gelatin-based composites.Hybrid composite was not cytotoxic.[3]
Glutaraldehyde In vitro studies.Can exhibit a dose-dependent cytotoxic response, necessitating careful purification of the hydrogel.[4][5][4][5]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for synthesizing hydrogels using BTCA, citric acid, and glutaraldehyde.

Synthesis of BTCA-Crosslinked Cellulose Hydrogel

This protocol is adapted from a study on biodegradable superabsorbent hydrogels.

  • Cellulose Dissolution: Dissolve native cellulose in a lithium chloride/N-methyl-2-pyrrolidinone (LiCl/NMP) solvent system.

  • Crosslinking Reaction: Add 1,2,3,4-butanetetracarboxylic dianhydride (the anhydride form of BTCA) to the cellulose solution. The esterification crosslinking reaction is allowed to proceed.

  • Carboxylate Conversion: Convert the unreacted carboxyl groups to sodium carboxylates by adding an aqueous solution of sodium hydroxide (NaOH). This step enhances the water affinity of the hydrogel.

  • Purification: The resulting hydrogel is typically purified by washing with a suitable solvent (e.g., ethanol or water) to remove unreacted reagents.

  • Drying: The purified hydrogel is dried, for instance, by lyophilization, to obtain the final product.

Synthesis of Citric Acid-Crosslinked Gelatin/HPMC Hydrogel

This protocol describes the preparation of a gelatin and hydroxypropyl methylcellulose (HPMC) composite hydrogel.[2]

  • Polymer Solution Preparation: Dissolve gelatin (0.05 g) and HPMC (0.1 g) in 1 ml of distilled water in a reaction vessel.[2]

  • Addition of Crosslinker: Add a specified amount of citric acid and sodium hypophosphite (as a catalyst) to the polymer solution.[2]

  • Homogenization and Molding: Homogenize the mixture and pour it into a Teflon mold.[2]

  • Freezing and Lyophilization: Freeze the mixture at -20°C for 24 hours, followed by lyophilization.[2]

  • Curing: Induce crosslinking by heating the lyophilized hydrogel at a specific temperature and duration (e.g., 160°C for 7 minutes).[2]

Synthesis of Glutaraldehyde-Crosslinked Gelatin Hydrogel

This protocol outlines a typical procedure for crosslinking gelatin with glutaraldehyde.[7]

  • Gelatin Solution Preparation: Prepare a gelatin aqueous solution of a specific concentration (e.g., 15% w/v) by dissolving gelatin powder in water at an elevated temperature (e.g., 50°C).[4][7]

  • Addition of Glutaraldehyde: Add a defined volume of glutaraldehyde solution to the gelatin solution while stirring.

  • Gelation and Shaping: Allow the mixture to gel in a cool atmosphere. The gel can be cast into specific shapes or molds.

  • Neutralization of Unreacted Glutaraldehyde: To mitigate cytotoxicity, immerse the crosslinked hydrogel in a solution of an amino acid, such as glycine, to react with and neutralize any residual glutaraldehyde.

  • Washing: Thoroughly wash the hydrogel with distilled water to remove any unreacted chemicals and byproducts.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Crosslinking_Mechanisms cluster_BTCA BTCA Crosslinking cluster_CA Citric Acid Crosslinking cluster_GA Glutaraldehyde Crosslinking BTCA BTCA (this compound) EsterBond Ester Bond Formation (Covalent Crosslink) BTCA->EsterBond Reacts with PolymerOH1 Polymer Chain (-OH group) PolymerOH1->EsterBond PolymerOH2 Polymer Chain (-OH group) PolymerOH2->EsterBond CA Citric Acid EsterBond2 Ester Bond Formation (Covalent Crosslink) CA->EsterBond2 Reacts with PolymerOH3 Polymer Chain (-OH group) PolymerOH3->EsterBond2 PolymerOH4 Polymer Chain (-OH group) PolymerOH4->EsterBond2 GA Glutaraldehyde SchiffBase Schiff Base Formation (Covalent Crosslink) GA->SchiffBase Reacts with PolymerNH2_1 Polymer Chain (-NH2 group) PolymerNH2_1->SchiffBase PolymerNH2_2 Polymer Chain (-NH2 group) PolymerNH2_2->SchiffBase

Caption: Chemical crosslinking mechanisms of BTCA, Citric Acid, and Glutaraldehyde with polymer chains.

Experimental_Workflow start Start: Polymer & Crosslinker Selection prep Polymer Solution Preparation start->prep crosslink Crosslinking Reaction prep->crosslink purify Purification of Hydrogel crosslink->purify drug_load Drug Loading purify->drug_load charac Characterization drug_load->charac charac_details Swelling Studies Mechanical Testing Drug Release Kinetics Biocompatibility Assays charac->charac_details

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,1,4,4-Butanetetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1,1,4,4-Butanetetracarboxylic acid (BTCA) is a key polycarboxylic acid utilized as a cross-linking agent and a building block in the synthesis of specialized polymers for resins, coatings, and adhesives.[1] Its effective and safe application, particularly in contexts relevant to drug development and material science, necessitates accurate and precise quantification. This guide provides a comparative overview of common analytical methods for the determination of BTCA: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.

Given the limited publicly available, direct comparative studies on the validation of these methods specifically for this compound, this guide presents a framework based on established analytical principles for these techniques with similar analytes. The experimental protocols and performance data herein are illustrative and intended to provide a robust starting point for method development, validation, and cross-validation in your laboratory.

Methodology Comparison

The selection of an analytical method for BTCA depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Acid-Base Titration
Principle Separation based on polaritySeparation based on volatility and boiling pointNeutralization reaction
Sample Volatility Not requiredRequired (derivatization necessary for BTCA)Not required
Specificity HighHighLow to moderate
Sensitivity HighVery HighModerate
Throughput HighModerateLow to moderate
Typical Linearity (R²) > 0.999> 0.999> 0.999
Typical Accuracy (% Recovery) 98 - 102%97 - 103%98 - 102%
Typical Precision (% RSD) < 2%< 3%< 1%
Limit of Detection (LOD) Low (ng/mL to µg/mL)Very Low (pg/mL to ng/mL)Moderate (mg/mL)
Limit of Quantification (LOQ) Low (ng/mL to µg/mL)Very Low (pg/mL to ng/mL)Moderate (mg/mL)

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for the separation and quantification of non-volatile compounds like BTCA in solution. Separation is typically achieved on a reversed-phase column where BTCA, being a polar compound, will have a low retention time.

Illustrative Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Data acquisition and processing software

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid

    • Ultrapure water

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (e.g., 95:5 v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Preparation of Standard Solutions:

    • Prepare a stock solution of BTCA (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing BTCA.

    • Dissolve the sample in a known volume of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of BTCA in the sample by comparing the peak area to the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a highly sensitive technique for the analysis of volatile compounds. As BTCA is non-volatile, a derivatization step is required to convert it into a more volatile form, typically through silylation.

Illustrative Experimental Protocol: GC-FID
  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Autosampler and data acquisition software

  • Reagents and Standards:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

    • Pyridine (anhydrous)

    • Hexane (GC grade)

    • This compound reference standard

  • Derivatization Procedure:

    • Accurately weigh the BTCA standard or sample into a reaction vial.

    • Add a known volume of anhydrous pyridine to dissolve the BTCA.

    • Add an excess of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70-80 °C for 30-60 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Preparation of Standard Solutions:

    • Prepare a series of BTCA standard solutions in pyridine at different concentrations.

    • Derivatize each standard solution using the procedure described above.

  • Analysis:

    • Inject the derivatized standard solutions to create a calibration curve.

    • Inject the derivatized sample solutions.

    • Quantify the derivatized BTCA by comparing its peak area to the calibration curve.

Acid-Base Titration

Titration is a classic analytical method that can be used for the purity assessment of BTCA. It is a cost-effective but less specific method compared to chromatographic techniques. Potentiometric titration is recommended for more accurate endpoint detection.

Illustrative Experimental Protocol: Potentiometric Titration
  • Instrumentation:

    • Autotitrator with a pH electrode

    • Analytical balance

    • Magnetic stirrer

  • Reagents and Standards:

    • Sodium hydroxide (NaOH), 0.1 M, standardized solution

    • Potassium hydrogen phthalate (KHP), primary standard

    • Deionized, CO₂-free water

  • Standardization of 0.1 M NaOH:

    • Accurately weigh a suitable amount of dried KHP.

    • Dissolve in CO₂-free deionized water.

    • Titrate with the 0.1 M NaOH solution to the potentiometric endpoint (pH ~8.2).

    • Calculate the exact molarity of the NaOH solution.

  • Sample Analysis:

    • Accurately weigh a sample of BTCA.

    • Dissolve the sample in a known volume of CO₂-free deionized water.

    • Titrate the BTCA solution with the standardized 0.1 M NaOH solution.

    • Record the volume of NaOH solution required to reach the final equivalence point. As BTCA is a tetracarboxylic acid, multiple equivalence points may be observed. The final one should be used for the purity calculation.

  • Calculation:

    • Calculate the purity of BTCA using the following formula:

      Where:

      • V = Volume of NaOH solution used (L)

      • M = Molarity of NaOH solution (mol/L)

      • F = Molar mass of BTCA (234.16 g/mol ) / 4 (since it's a tetracarboxylic acid)

      • W = Weight of the BTCA sample (g)

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies, ensuring the comparability of results.[2]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, a newly developed HPLC method against an established titration method.

References

A Comparative Guide to the Stability of Metal Complexes: Evaluating 1,1,4,4-Butanetetracarboxylic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of metal complexes is paramount for applications ranging from drug delivery to catalysis. This guide provides a comparative evaluation of metal complex stability with a focus on polycarboxylic acid ligands. Due to a lack of available experimental data for 1,1,4,4-butanetetracarboxylic acid, this guide utilizes its stereoisomer, 1,2,3,4-butanetetracarboxylic acid, as a conceptual reference and draws direct comparisons with the well-characterized and widely used chelating agents, Ethylenediaminetetraacetic acid (EDTA) and Citric Acid.

The stability of a metal complex in solution is a critical parameter that governs its efficacy and safety in various applications. This stability is quantified by the stability constant (log K), which represents the equilibrium constant for the formation of the complex. A higher log K value indicates a more stable complex. This guide presents a comprehensive comparison of the stability of metal complexes formed with different polycarboxylic acid ligands, offering insights into their relative chelating strengths.

Comparative Stability of Metal Complexes

The tables below summarize the stability constants (log K) for complexes of various divalent and trivalent metal ions with EDTA and Citric Acid. These values have been compiled from various sources and are presented to facilitate a direct comparison of the chelating strength of these ligands. The data for 1,2,3,4-butanetetracarboxylic acid is not available in the form of solution stability constants; however, studies on its thermal stability with transition metals suggest it forms stable polymeric networks.[1]

Table 1: Stability Constants (log K) of Divalent Metal Ion Complexes

Metal IonEDTACitric Acid
Ca²⁺10.65[2]3.5
Mg²⁺8.79[2]2.8
Mn²⁺13.89[2]3.7
Fe²⁺14.30[2]4.4
Co²⁺16.45[2]4.8
Ni²⁺18.4[2]5.1
Cu²⁺18.78[2]6.1
Zn²⁺16.5[2]4.9
Cd²⁺16.5[2]4.2
Pb²⁺18.05.7

Note: Stability constants are temperature and ionic strength dependent. The values presented are generally at 20-25 °C and an ionic strength of 0.1 M.

Table 2: Stability Constants (log K) of Trivalent Metal Ion Complexes

Metal IonEDTACitric Acid
Al³⁺16.4[2]8.0[3]
Fe³⁺25.1[2]11.4[4]
Cr³⁺23.4[2]~6-7 (estimated)
Ga³⁺20.313.1
In³⁺24.910.2

Note: Stability constants are temperature and ionic strength dependent. The values presented are generally at 20-25 °C and an ionic strength of 0.1 M.

From the data, it is evident that EDTA consistently forms significantly more stable complexes with both divalent and trivalent metal ions compared to citric acid. This is attributed to the "chelate effect," where the multidentate nature of EDTA, with its six donor atoms, allows it to form multiple strong bonds with a single metal ion, leading to a highly stable, cage-like structure.[5] Citric acid, being a smaller molecule with fewer donor atoms, forms less stable complexes.

While quantitative data for this compound is unavailable, its structure, featuring four carboxylate groups, suggests it would be a potent chelating agent. Its stability constants would likely fall between those of citric acid and EDTA, depending on the conformational flexibility of the molecule and the ability of the carboxylate groups to coordinate effectively with a metal ion.

Experimental Protocols

The determination of stability constants is crucial for evaluating and comparing chelating agents. Potentiometric titration is a widely used and reliable method for this purpose.

Protocol for Potentiometric Titration

This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode as the base is added. The resulting titration curve can be used to calculate the stability constants of the metal-ligand complexes formed.

Materials and Reagents:

  • pH meter with a combination glass electrode

  • Autotitrator or manual burette

  • Constant temperature bath

  • Inert gas (e.g., nitrogen or argon) for purging

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Metal salt solution of known concentration

  • Ligand solution of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., 1.0 M KCl or KNO₃)

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.

  • Ligand Protonation Constants: Before determining the metal-ligand stability constants, the protonation constants of the ligand must be determined. This is done by titrating a solution of the ligand and a known excess of strong acid with the standardized strong base in the absence of the metal ion.

  • Metal-Ligand Titration:

    • In a thermostated titration vessel, add a known volume of the metal salt solution, the ligand solution, and the inert salt solution.

    • Purge the solution with an inert gas for about 15-20 minutes to remove dissolved CO₂ and maintain an inert atmosphere throughout the titration.

    • Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

    • Continue the titration until the pH reaches a plateau, indicating the completion of the complexation reactions.

  • Data Analysis: The collected titration data (volume of base added vs. pH) is then analyzed using specialized software (e.g., HYPERQUAD, BEST) to calculate the stepwise and overall stability constants (log K) of the metal-ligand complexes.

Visualizing Experimental and Logical Workflows

Understanding the relationships between different stages of an experiment or a logical process is crucial for effective research. The following diagrams, generated using Graphviz, illustrate key workflows in the evaluation of metal complex stability.

Experimental_Workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis cluster_comparison Comparative Evaluation A Prepare Standardized NaOH Solution E Titrate Ligand + Acid with NaOH (Determine pKa) A->E F Titrate Metal + Ligand with NaOH A->F B Prepare Standardized Metal Ion Solution B->F C Prepare Ligand Solution C->E C->F D Calibrate pH Electrode D->E D->F H Calculate Stability Constants (log K) using Software E->H G Plot Titration Curves (pH vs. Volume of NaOH) F->G G->H I Compare log K values with Alternative Ligands H->I

Caption: Workflow for Determining Metal Complex Stability Constants.

Logical_Relationship cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_complex Complex Stability L1 Ligand Structure (e.g., number of donor groups) S Stability Constant (log K) L1->S Chelate Effect L2 Ligand Basicity (pKa) L2->S Bond Strength M1 Charge Density (Charge/Radius) M1->S Electrostatic Interaction M2 Coordination Geometry M2->S Steric Factors

Caption: Factors Influencing Metal Complex Stability.

References

Safety Operating Guide

Navigating the Disposal of 1,1,4,4-Butanetetracarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,1,4,4-Butanetetracarboxylic acid, a compound utilized in various scientific applications.

Important Note on Isomers: Specific safety and disposal data for this compound is limited. The following procedures are primarily based on the available data for its isomer, 1,2,3,4-Butanetetracarboxylic acid, and general guidelines for the disposal of solid organic acids. It is crucial to handle this chemical with caution and to consult your institution's specific safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[1][2][3] For enhanced protection, a face shield should be used in conjunction with goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves.[1][2][3]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask or a respirator is necessary.[1][2]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a designated and well-ventilated area, such as a fume hood.

1. Waste Collection:

  • Carefully transfer the solid this compound waste into a clearly labeled, sealable container designated for chemical waste.

  • Ensure the container is compatible with the chemical and properly labeled with the full chemical name and associated hazards.[1]

2. Spill Management:

  • In the event of a minor spill, first, ensure all ignition sources are removed from the area.[1]

  • Clean up spills immediately using dry cleanup procedures to avoid generating dust.[1]

  • Wear the appropriate PPE and gently sweep the solid material into a suitable, labeled container for waste disposal.[1][5]

  • For major spills, evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[1]

3. Final Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Dispose of the sealed container through an approved waste disposal plant or a licensed hazardous waste management company.[3][4][5]

  • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for the related isomer, 1,2,3,4-Butanetetracarboxylic acid, which can serve as a reference.

ParameterValueSource
Oral LD50 (rat)1720 mg/kg[6]
Melting Point195 - 197 °C[3]

Experimental Protocols

Currently, there are no standard experimental protocols for the neutralization or in-lab degradation of this compound for disposal. The recommended procedure is collection and disposal via a licensed waste management service.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if dust) start->ppe spill Is there a spill? ppe->spill minor_spill Minor Spill: - Remove ignition sources - Use dry cleanup methods - Collect in labeled container spill->minor_spill Yes, minor major_spill Major Spill: - Evacuate area - Alert emergency responders spill->major_spill Yes, major collect_waste Collect solid waste in a compatible, labeled container spill->collect_waste No minor_spill->collect_waste end End of Disposal Process major_spill->end seal_container Securely seal the container collect_waste->seal_container storage Store in a cool, dry, well-ventilated area away from incompatible materials seal_container->storage disposal Dispose of through an approved hazardous waste facility storage->disposal disposal->end

Caption: Disposal Decision Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.